Isothiazol-4-amine hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
1,2-thiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCYJWMJZADPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696349 | |
| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64527-29-3 | |
| Record name | 4-Isothiazolamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Discovery of Isothiazol-4-amine Hydrochloride
Abstract
Isothiazol-4-amine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and materials science. The isothiazole scaffold is a bioisostere of various other five-membered rings and is integral to numerous pharmacologically active compounds.[1] However, the inherent instability of the 4-amino substituted free base has historically limited its accessibility and application. This technical guide provides a comprehensive overview of the synthetic pathways developed to produce Isothiazol-4-amine in its stable hydrochloride salt form. We will delve into the rationale behind its "discovery" as a viable synthetic intermediate, detail a robust, multi-step synthetic protocol, and discuss its characterization and applications. This document serves as a practical resource for researchers aiming to incorporate this valuable synthon into their discovery programs.
Introduction: The Significance of the Isothiazole Scaffold
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to engage in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer activities.[1][2]
The position of substituents on the isothiazole ring dramatically influences its biological activity. While 2- and 5-substituted aminothiazoles are common, the 4-amino substitution pattern offers a distinct vector for molecular elaboration. However, a significant challenge has been the pronounced instability of 4-aminoisothiazole and its analogues, which can be prone to tautomerization and hydrolytic decomposition in aqueous media.[3] This lability hindered its use for many years. The "discovery" of this compound was not the identification of a novel molecule per se, but rather the development of a methodology to isolate and handle this crucial intermediate in a stable, synthetically useful form. The hydrochloride salt effectively "locks" the amine, preventing degradation and enabling its use in subsequent chemical transformations.
A Plausible Synthetic Pathway: From Isothiazole to its 4-Amino Hydrochloride Salt
Direct amination of the isothiazole C4 position is challenging. A more reliable and field-proven strategy involves the nitration of the isothiazole core, followed by the reduction of the resulting nitro group to the desired amine. This classic approach provides a dependable route to the target molecule.
Step 1: Electrophilic Nitration of Isothiazole
The isothiazole ring is an electron-rich heteroarene, making it susceptible to electrophilic substitution, primarily at the C4 position.[4] This regioselectivity is a key advantage in the synthesis of 4-substituted derivatives.
-
Reaction: Isothiazole → 4-Nitroisothiazole
-
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich C4 position of the isothiazole ring.
Step 2: Reduction of 4-Nitroisothiazole
The nitro group of 4-Nitroisothiazole can be efficiently reduced to the primary amine using various established methods. A common and effective method is catalytic hydrogenation or reduction using a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.
-
Reaction: 4-Nitroisothiazole → Isothiazol-4-amine
-
Mechanism: Using SnCl₂, the reaction is a multi-step redox process where the tin(II) is oxidized to tin(IV) while the nitro group is reduced. The acidic conditions are crucial for the reaction progress and for protonating the intermediate species.
Step 3: Formation of the Hydrochloride Salt
Due to the instability of the free amine, it is typically not isolated. The reaction mixture from the reduction step, which is already acidic, can be worked up to directly isolate the hydrochloride salt. Alternatively, if the free base is generated, it must be immediately converted to the salt.
-
Reaction: Isothiazol-4-amine → this compound
-
Mechanism: This is a simple acid-base reaction. The basic exocyclic amino group is protonated by hydrochloric acid to form the stable ammonium salt.
The overall synthetic workflow is visualized below.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Isothiazol-4-amine hydrochloride molecular weight and formula
An In-Depth Technical Guide to Isothiazol-4-amine Hydrochloride for Advanced Research and Development
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No: 64527-29-3) is a heterocyclic amine salt that serves as a crucial building block in modern synthetic chemistry. The isothiazole ring, a five-membered aromatic system containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities and metabolic stability.[1] This guide provides an in-depth examination of the molecule's fundamental properties, synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design. This compound is a solid at room temperature, typically appearing as a light yellow to yellow solid.[2] Its hydrochloride form enhances solubility in aqueous media, a critical attribute for many biological assays and synthetic protocols.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅ClN₂S | [2][3][4][5][6] |
| Molecular Weight | 136.60 g/mol | [3][5] |
| CAS Number | 64527-29-3 | [3][4][6] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | Typically ≥95-97% | [3][5] |
| Storage Conditions | Store at room temperature in a dry area | [2][3][4] |
| SMILES | NC1=CSN=C1.[H]Cl | [3][4] |
Synthesis Strategies and Mechanistic Considerations
The synthesis of substituted isothiazoles is a well-established field, typically approached through ring-forming reactions or the functionalization of a pre-existing isothiazole core.[1][7] The preparation of Isothiazol-4-amine, specifically, often involves multi-step sequences where the amino group is introduced onto the heterocyclic ring.
The causality behind choosing a synthetic route often depends on the availability of starting materials and the desired substitution pattern. A common strategy involves the construction of the isothiazole ring from acyclic precursors containing the requisite N-S bond or precursors that facilitate its formation via cyclization.
One powerful method for modifying the isothiazole ring involves the use of its corresponding amines as synthetic intermediates. For instance, isothiazolamines can be converted into diazonium salts, which are versatile precursors for introducing a wide array of functional groups, including halogens, through reactions like the Sandmeyer reaction.[8]
Analytical Characterization: A Self-Validating Protocol
Ensuring the identity and purity of this compound is paramount for its use in sensitive applications like drug discovery. A multi-pronged analytical approach provides a self-validating system, where data from orthogonal techniques corroborate the material's integrity.
Step-by-Step Analytical Workflow
-
Structural Confirmation (NMR Spectroscopy):
-
Objective: To confirm the chemical structure and connectivity of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra.
-
Expected ¹H NMR: Signals corresponding to the two aromatic protons on the isothiazole ring and a broad signal for the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the heterocyclic system.
-
Expected ¹³C NMR: Signals for the three distinct carbon atoms within the isothiazole ring.
-
-
Causality: NMR is the gold standard for structural elucidation of organic molecules, providing unambiguous evidence of the atomic framework. ChemicalBook provides access to reference spectra for similar compounds, which can be used for comparison.[9]
-
-
Molecular Weight Verification (Mass Spectrometry):
-
Objective: To confirm the molecular weight of the parent amine.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ of the free amine (Isothiazol-4-amine), which has a mass of approximately 101.02 Da.
-
-
-
Purity Assessment (HPLC):
-
Objective: To quantify the purity of the compound and identify any potential impurities.
-
Protocol:
-
Develop a suitable High-Performance Liquid Chromatography (HPLC) method, typically using a C18 reverse-phase column.
-
Prepare a standard solution of the sample at a known concentration.
-
Inject the sample and monitor the elution profile using a UV detector (typically between 210-280 nm).
-
Expected Result: A major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to all other peaks.
-
-
Applications in Drug Development and Research
The isothiazole scaffold is a key component in numerous biologically active compounds.[1] this compound, as a primary amine, provides a reactive handle for derivatization, making it an invaluable starting material for creating libraries of novel compounds.
-
Medicinal Chemistry: Thiazole and isothiazole derivatives are integral to drugs with diverse therapeutic applications, including anticonvulsant, antitumor, and antimicrobial agents.[10] The amine group of this compound can be readily acylated, alkylated, or used in coupling reactions to synthesize more complex molecules with potential therapeutic value. For example, it can serve as a key intermediate in the synthesis of kinase inhibitors or receptor antagonists.[1][11]
-
Agrochemicals: The isothiazole ring is also found in fungicides and plant growth regulators.[1] The unique electronic properties of the ring can contribute to potent and selective activity against agricultural pests.
-
Materials Science: Heterocyclic compounds, including isothiazoles, are explored as ligands for creating metal complexes. These complexes can have interesting catalytic or photophysical properties.[1][3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. While a specific safety data sheet (SDS) for this exact compound was not retrieved, general precautions for amine hydrochlorides and isothiazole derivatives should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[12]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood.[13][14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[2][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][13]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its defined chemical properties, versatile reactivity, and the biological significance of its core scaffold make it a compound of high interest for researchers in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is the cornerstone of its successful application in advancing scientific discovery.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. aablocks.com [aablocks.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [amp.chemicalbook.com]
- 7. Isothiazole synthesis [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Isothiazol-5-amine hydrochloride(92815-50-4) 1H NMR spectrum [chemicalbook.com]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. aksci.com [aksci.com]
- 13. capotchem.cn [capotchem.cn]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
A Comprehensive Technical Guide to the Spectroscopic Characterization of Isothiazol-4-amine Hydrochloride
Introduction
Isothiazol-4-amine hydrochloride (CAS No. 64527-29-3) is a heterocyclic amine belonging to the isothiazole family.[1][2] The isothiazole ring is a significant structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting electronic properties.[3][4] As with any compound intended for advanced research or drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While a complete, publicly available dataset for this specific salt is limited, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a predictive and interpretive framework for researchers. The methodologies and interpretations herein are designed to be self-validating, providing a robust system for the characterization of this and related compounds.
Molecular Structure
This compound has the molecular formula C₃H₅ClN₂S and a molecular weight of 136.60 g/mol .[1][5] The structure consists of a five-membered isothiazole ring with an amine group at the C4 position, which is protonated to form the hydrochloride salt.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the arrangement of atoms and the integrity of the heterocyclic core.
Expertise & Causality: Experimental Choices
The choice of a deuterated solvent is critical. Due to the hydrochloride salt form and the presence of exchangeable amine protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its polarity effectively dissolves the salt, and it slows the exchange rate of the -NH₃⁺ protons with residual water, often allowing them to be observed as a broad signal. In contrast, using D₂O would lead to rapid H/D exchange, causing the amine proton signals to disappear.
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the isothiazole ring and the protons of the ammonium group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~8.8 - 9.0 | Doublet (d) | ~1.5 - 2.0 | Proton on C3 |
| H-5 | ~9.1 - 9.3 | Doublet (d) | ~1.5 - 2.0 | Proton on C5 |
| -NH₃⁺ | ~7.0 - 9.0 | Broad Singlet (br s) | - | Ammonium Protons |
Interpretation:
-
Ring Protons (H-3 and H-5): The protons on the isothiazole ring are expected at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the sulfur and nitrogen heteroatoms. For the parent isothiazole, H-3 appears at ~8.72 ppm and H-5 at ~8.54 ppm.[6] The presence of the ammonium group at C4 will further influence these shifts. They are expected to appear as doublets due to coupling with each other, though the coupling constant (⁴JHH) across the heteroatom and two carbon atoms is typically small.
-
Ammonium Protons (-NH₃⁺): The protons of the ammonium group will appear as a broad singlet. The exact chemical shift is highly dependent on concentration, temperature, and residual water in the solvent.
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum should reveal three signals for the three carbon atoms of the isothiazole ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C-3 | ~150 - 155 | Carbon adjacent to S and N |
| C-4 | ~115 - 125 | Carbon bearing the ammonium group |
| C-5 | ~145 - 150 | Carbon adjacent to N |
Interpretation: The chemical shifts of the ring carbons are characteristic of heterocyclic aromatic systems. C-3 and C-5 are significantly deshielded due to their proximity to the electronegative heteroatoms. C-4, being bonded to the electron-withdrawing ammonium group, will also be downfield relative to a simple alkene carbon but may be less deshielded than C-3 and C-5.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution; gentle warming or sonication can be applied if necessary.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle.
-
Set the spectral width to cover a range from -1 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Causality: Sample Preparation Insights
For a solid hydrochloride salt, the Attenuated Total Reflectance (ATR) method is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, avoids potential hygroscopic issues with KBr, and ensures excellent particle contact with the crystal, leading to high-quality, reproducible spectra. The pressure applied in an ATR setup must be consistent to ensure spectral intensity is comparable between samples.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by vibrations from the ammonium group and the isothiazole ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 (broad) | N-H Stretch | R-NH₃⁺ (Ammonium) |
| ~1620 - 1580 | C=N / C=C Stretch | Isothiazole Ring |
| ~1550 - 1480 | N-H Bend | R-NH₃⁺ (Ammonium) |
| ~1450 - 1300 | Ring Skeletal Vibrations | Isothiazole Ring |
| ~850 - 700 | C-H Out-of-Plane Bend | Aromatic C-H |
| ~750 - 650 | C-S Stretch | Thioether-like |
Interpretation:
-
N-H Stretching: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[7] This broadness is due to extensive hydrogen bonding in the solid state.
-
Ring Vibrations: The absorptions between 1620 cm⁻¹ and 1300 cm⁻¹ are due to the stretching and skeletal vibrations of the C=C and C=N bonds within the aromatic isothiazole ring. These are crucial for confirming the presence of the heterocyclic core.
-
N-H Bending: A distinct band around 1500 cm⁻¹ corresponds to the bending vibration of the N-H bonds in the ammonium group.
-
C-S Stretching: The C-S bond vibration is typically weak and appears in the fingerprint region (below 800 cm⁻¹).[7]
Experimental Protocol: ATR-FTIR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Expertise & Causality: Ionization Technique
Electrospray Ionization (ESI) is the ideal technique for this compound. As a pre-formed salt, the compound is already ionic in solution, making it perfectly suited for the gentle ionization process of ESI. This technique typically produces a prominent protonated molecular ion [M+H]⁺ corresponding to the free base, with minimal fragmentation, which is ideal for confirming the molecular weight.
Predicted Mass Spectrometry Data
The analysis will focus on the free base, isothiazol-4-amine (C₃H₄N₂S), which has a monoisotopic mass of 100.0149 Da.
| m/z (Predicted) | Ion Species | Notes |
| 101.0227 | [C₃H₅N₂S]⁺ | The protonated molecular ion ([M+H]⁺) of the free base. Expected to be the base peak in positive ESI mode. |
| 74.0253 | [C₂H₄NS]⁺ | A potential fragment from the loss of HCN. |
| 58.9911 | [C₂HNS]⁺ | A potential fragment from further rearrangement. |
Interpretation: The primary goal is to observe the [M+H]⁺ ion at m/z 101.0227. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing unequivocal evidence for the molecular formula. Fragmentation can be induced (e.g., using tandem MS/MS) to further probe the structure.
Caption: Plausible ESI-MS/MS fragmentation pathway.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps ensure efficient protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., +3 to +4 kV).
-
Optimize the source temperature and gas flows (nebulizing and drying gases) to achieve a stable spray and efficient desolvation.
-
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
(Optional) Tandem MS (MS/MS): If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 101.0) in the first mass analyzer and scanning for its fragments in the second.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR serve to confirm the covalent structure and protonation state. IR spectroscopy provides rapid verification of key functional groups, particularly the characteristic vibrations of the ammonium salt and the isothiazole ring. Finally, ESI-MS unequivocally confirms the molecular weight of the parent amine. By following the detailed protocols and interpretive guidelines presented in this document, researchers can confidently establish the identity, purity, and structural integrity of this important heterocyclic compound, ensuring the reliability of their subsequent scientific investigations.
References
The Isothiazole Scaffold: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Isothiazoles in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has garnered significant attention in medicinal chemistry for its diverse and potent biological activities.[1][2] This unique structural motif imparts favorable physicochemical properties, enabling isothiazole derivatives to interact with a wide range of biological targets.[1][3] As the challenges of drug resistance and the need for more targeted therapies intensify, the exploration of novel isothiazole-based compounds presents a promising frontier in the discovery of new therapeutic agents.[4][5] This guide provides an in-depth technical overview of the multifaceted biological activities of novel isothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a logical framework for the rational design of next-generation isothiazole-based therapeutics.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Isothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, survival, and proliferation.[7][8]
Mechanistic Insights: Inhibition of Key Signaling Pathways
Several studies have implicated the modulation of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in the anticancer effects of isothiazole and related benzothiazole derivatives.[9][10]
NF-κB Signaling Pathway Inhibition: The NF-κB pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[9] Constitutive activation of NF-κB is a hallmark of many cancers, making it an attractive therapeutic target.[11] Certain benzothiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling cascade.[12][13][14] This inhibition can occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes.
Figure 1: Simplified NF-κB signaling pathway and a potential point of inhibition by isothiazole derivatives.
MAPK Signaling Pathway Modulation: The MAPK signaling pathways are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2][15] Dysregulation of these pathways is a common feature in cancer.[15] Benzothiazole derivatives have been shown to suppress the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK, in response to inflammatory stimuli like LPS.[10] By inhibiting these signaling cascades, isothiazole derivatives can potentially arrest the cell cycle and induce apoptosis in cancer cells.[2][16]
Figure 2: Overview of the MAPK signaling cascade and a potential point of inhibition by isothiazole derivatives.
Quantitative Evaluation of Antiproliferative Activity
The antiproliferative activity of novel isothiazole derivatives is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.
| Isothiazole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7c | Not Specified | < 100 | [17] |
| Compound 9c | Not Specified | < 100 | [17] |
| Compound 11d | Not Specified | < 100 | [17] |
| Compound 11d | Not Specified | 30 nM (GI₅₀) | [18] |
| Compound 11f | Not Specified | 27 nM (GI₅₀) | [18] |
| Compound 5b | MCF-7, A549 | 0.48, 0.97 | [19] |
Note: GI₅₀ (50% growth inhibition) is another common metric for antiproliferative activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
96-well flat-bottom microplates
-
Test isothiazole derivatives
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Isothiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[1][20][21]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of isothiazole derivatives is highly dependent on the nature and position of substituents on the isothiazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial profile of these compounds. For instance, the introduction of specific aryl or heterocyclic moieties at different positions of the isothiazole core can significantly enhance activity against both Gram-positive and Gram-negative bacteria.[18][22]
Quantitative Evaluation of Antimicrobial Efficacy
The in vitro antimicrobial activity of novel isothiazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Isothiazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Bacteria | 4 - 32 | [1] |
| Substituted Phenylthiazole 6a & 6b | Fungi | 250 | [23] |
| Thiazole-based derivative 11b | S. aureus, E. coli, P. aeruginosa | More potent than ciprofloxacin | [24] |
| Thiazole-based derivative 11e | S. aureus, E. coli, P. aeruginosa | More potent than ciprofloxacin | [24] |
| Benzothiazole derivative 13 | MRSA, E. coli | 50 | [11] |
| Benzothiazole derivative 14 | MRSA, E. coli | 50-75 | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Test isothiazole derivatives
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the isothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Isothiazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating the ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[25]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of some isothiazole derivatives are attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[13] Furthermore, as discussed earlier, the inhibition of the NF-κB and MAPK signaling pathways also contributes significantly to their anti-inflammatory potential.[10]
Figure 3: A representative experimental workflow for the discovery and development of novel isothiazole derivatives.
Conclusion and Future Directions
The isothiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The insights into their mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and MAPK, provide a solid foundation for the rational design of more potent and selective therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of novel isothiazole compounds.
Future research should focus on expanding the chemical space around the isothiazole core, exploring novel substitution patterns to enhance target specificity and reduce off-target effects. A deeper understanding of the structure-activity relationships will be instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued investigation of isothiazole derivatives holds great promise for the development of next-generation drugs to address the pressing challenges in oncology, infectious diseases, and inflammatory disorders.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. [PDF] Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line | Semantic Scholar [semanticscholar.org]
- 15. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 19. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jchemrev.com [jchemrev.com]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 24. researchgate.net [researchgate.net]
- 25. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Isothiazol-4-amine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The isothiazole nucleus, a five-membered sulfur and nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and metabolic stability.[1][2] This guide focuses on a particularly valuable derivative, Isothiazol-4-amine hydrochloride, as a strategic starting point for drug discovery campaigns. We will explore the scaffold's inherent physicochemical properties, delve into synthetic strategies for library generation, and analyze its application in developing targeted therapeutics, supported by field-proven insights and detailed experimental protocols.
The Isothiazole Core: A Foundation of Chemical Diversity and Biological Activity
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[2][3] This 1,2-relationship between two electronegative heteroatoms imparts a unique set of physicochemical properties that make it an attractive scaffold in drug design.[1][2] Unlike its isomer, thiazole, the isothiazole ring is found in several successful pharmaceutical drugs, including the antipsychotics Ziprasidone and Perospirone.[4][5][6]
Isothiazole derivatives have demonstrated a vast spectrum of biological activities, including:
This compound (C₃H₅ClN₂S) serves as a particularly useful building block. The 4-amino group provides a reactive handle for straightforward chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
Physicochemical Properties of the Isothiazol-4-amine Scaffold
Understanding the inherent properties of the core scaffold is fundamental to predicting its behavior in biological systems and guiding derivatization strategies.
| Property | Value | Source |
| CAS Number | 64527-29-3 | [11][12][13] |
| Molecular Formula | C₃H₅ClN₂S | [11][13] |
| Molecular Weight | 136.60 g/mol | [11][13] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [11] |
| cLogP | 1.1471 | [11] |
| Hydrogen Bond Acceptors | 3 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Appearance | Light yellow to yellow solid | [12] |
The moderate TPSA and cLogP suggest that derivatives of this scaffold can be designed to possess favorable drug-like properties, balancing solubility and membrane permeability.
Strategic Derivatization: Building Libraries from the 4-Amino Core
The primary amino group at the C4 position is the key to unlocking the potential of this scaffold. It serves as a versatile nucleophile for a wide range of chemical transformations, most notably acylation and sulfonylation reactions, to generate diverse amide and sulfonamide libraries.
General Workflow for Library Synthesis
The following workflow outlines a typical process for generating a library of N-substituted isothiazole-4-amides. This process is fundamental for exploring the structure-activity relationship (SAR) around the core scaffold.
Caption: Workflow for generating an amide library from isothiazol-4-amine.
Detailed Experimental Protocol: Synthesis of N-(isothiazol-4-yl)benzamide
This protocol provides a self-validating system for the acylation of the scaffold, serving as a template for library synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Scaffold Preparation: Suspend this compound (1.0 g, 7.32 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Neutralization: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.55 mL, 18.3 mmol) dropwise. Stir the mixture for 15 minutes at 0°C. A clear solution of the free amine should form.
-
Acylation: Add benzoyl chloride (0.93 mL, 8.05 mmol) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality Insight: The addition of TEA is crucial not only to neutralize the starting hydrochloride salt but also to scavenge the HCl generated during the acylation reaction, driving the equilibrium towards product formation.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(isothiazol-4-yl)benzamide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Applications & Structure-Activity Relationship (SAR)
The isothiazole scaffold is a "privileged structure," appearing in compounds targeting a wide array of biological targets. The 4-amino substitution pattern is particularly adept for positioning key binding groups into the active sites of enzymes like kinases.
Isothiazoles in Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. The isothiazole ring has been successfully incorporated into potent kinase inhibitors. For example, isothiazole derivatives have been developed as inhibitors of Aurora kinase and the receptor tyrosine kinase c-Met.[2][14]
The general strategy involves using the isothiazole core as a central scaffold to orient substituents that interact with distinct pockets of the kinase ATP-binding site.
Note: The DOT script above requires a PNG image named "isothiazole_core.png" representing the 4-amino-isothiazole structure for proper rendering. A placeholder is used here.
Caption: Hypothetical SAR exploration for a kinase inhibitor.
Case Study: Bioactivation of a c-Met Inhibitor
A potent c-Met inhibitor incorporating a 3-methyl-5-substituted isothiazole ring demonstrated desirable pharmacokinetic properties but also revealed a potential liability.[14] In vitro studies showed NADPH-dependent covalent binding to microsomal proteins, suggesting bioactivation to a reactive intermediate.[14]
Further investigation identified that this bioactivation was mediated by Cytochrome P450 enzymes (including CYP3A4, 1A2, and 2D6 in humans) and resulted in the formation of a glutathione (GSH) conjugate at the C4 position of the isothiazole ring.[14]
Caption: Proposed mechanism of P450-mediated bioactivation of an isothiazole scaffold.
-
Trustworthiness through Self-Validation: This finding is a critical insight for any drug discovery program using an isothiazole scaffold. It highlights the necessity of conducting early-stage bioactivation and covalent binding assays as a self-validating system for lead compounds.
-
Expertise in Action: The researchers mitigated this risk by replacing the isothiazole ring with bioisosteric heterocycles like isoxazole or pyrazole, which retained potency and desirable pharmacokinetics while reducing bioactivation.[14] This demonstrates an experienced approach to solving complex drug metabolism challenges.
Conclusion and Future Perspectives
This compound is more than just a chemical building block; it is a strategic entry point into a privileged area of chemical space. Its synthetic tractability, coupled with the proven biological relevance of the isothiazole core, makes it an exceptionally powerful scaffold for generating novel, high-quality drug candidates.
Future efforts should focus on expanding the diversity of reactions from the 4-amino handle and exploring novel substitution patterns to modulate physicochemical properties and target interactions. As demonstrated by the c-Met case study, a proactive and thorough evaluation of the metabolic fate of isothiazole-containing compounds is essential for minimizing potential toxicity risks and ensuring the successful progression of drug candidates. The continued application of this versatile scaffold holds significant promise for addressing unmet medical needs across a wide range of therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 4. Isothiazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemscene.com [chemscene.com]
- 12. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]
- 13. aablocks.com [aablocks.com]
- 14. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of Isothiazol-4-amine hydrochloride research
An In-depth Technical Guide to Isothiazol-4-amine Hydrochloride: A Core Heterocyclic Scaffold for Modern Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry. As a derivative of the isothiazole ring system, it offers a unique combination of aromaticity, specific heteroatom positioning, and versatile chemical reactivity. This guide provides an in-depth review of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, and spectroscopic characterization. The primary focus will be on its strategic application as a foundational scaffold for creating diverse, biologically active molecules and its role in bioisosteric replacement to optimize drug candidates' pharmacokinetic and pharmacodynamic profiles.
The Isothiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic and structural properties make it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds.[3][4] The presence of electronegative sulfur and nitrogen atoms facilitates a wide range of interactions with biological targets, including hydrogen bonding and dipole interactions, while the aromatic nature of the ring provides a rigid framework for orienting substituents.[1]
Derivatives of the isothiazole core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antidiabetic, and antimicrobial properties.[5][6][7] This broad utility stems from the isothiazole ring's ability to serve as a bioisostere for other aromatic systems, such as phenyl or thiazole rings.[8][9] Bioisosteric replacement is a key strategy in drug design to enhance potency, improve metabolic stability, and reduce off-target toxicity without losing the desired biological activity.[10] this compound represents a key entry point for accessing this chemical diversity, providing a reactive amine handle for further molecular elaboration.
Physicochemical and Structural Profile
This compound is typically supplied as a light yellow to yellow solid that is stable at room temperature.[11][12] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 64527-29-3 | [11][12] |
| Molecular Formula | C₃H₅ClN₂S | [11][13] |
| Molecular Weight | 136.60 g/mol | [11][13] |
| Appearance | Light yellow to yellow solid | [12] |
| Storage | Room temperature, keep in a dry area | [11][13] |
| SMILES | NC1=CSN=C1.[H]Cl | [11][13] |
The structure of this compound features the core isothiazole ring with an amine group at the C4 position, protonated as a hydrochloride salt.
Caption: Structure of this compound.
Synthesis and Characterization
Synthetic Strategies for the Isothiazole Ring
The construction of the isothiazole ring is a well-established area of heterocyclic chemistry, with several robust synthetic strategies available.[14][15] These methods generally involve the formation of the key N-S bond through cyclization. Common approaches include:
-
Oxidative Cyclization: Precursors like α,β-unsaturated thiocarboxylic acid amides can undergo oxidative cyclization to form the isothiazole ring.[15]
-
(3+2) Heterocyclization: This approach involves reacting a three-atom fragment with a two-atom fragment. For instance, reacting a compound containing a C-C-N unit with a sulfur source.[16]
-
(4+1) Annulation: A four-atom precursor containing C-C-C-S can react with an amine source (like ammonium acetate) to close the ring.[17]
-
Ring Transformation: Isothiazoles can also be synthesized through the rearrangement or transformation of other heterocyclic systems, such as 1,2,3-thiadiazoles.[17]
The specific synthesis of 4-substituted isothiazoles often requires careful selection of starting materials with the desired functionality already in place or a precursor that can be converted to the target group post-cyclization.
Plausible Synthetic Workflow for Isothiazol-4-amine
A common and direct route to introduce functionality at the C4 position is through the diazotization of isothiazol-4-amine, which allows for its conversion to halides, azides, or other groups.[18] This highlights the importance of having a reliable synthesis for the amine itself. While a specific, detailed protocol for the hydrochloride salt is not available in the provided literature, a general synthesis for the parent amine can be proposed based on established isothiazole chemistry. One logical approach involves the cyclization of a precursor already containing a nitrogen functionality that can be converted to an amine.
Caption: Generalized workflow for Isothiazole-4-amine synthesis.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral features are key to verifying the identity and purity of the compound.
| Technique | Expected Features |
| ¹H NMR | - Two distinct signals in the aromatic region for the protons at C3 and C5 of the isothiazole ring.[19]- A broad signal for the amine protons (-NH₂), which may exchange with D₂O. The hydrochloride salt may show a sharper -NH₃⁺ signal.- Chemical shifts and coupling constants will be characteristic of the substituted aromatic system. |
| ¹³C NMR | - Three signals corresponding to the three carbon atoms of the isothiazole ring. The carbon attached to the amine group (C4) will be significantly shielded compared to the others. |
| IR Spectroscopy | - N-H stretching vibrations for the amine group (typically 3300-3500 cm⁻¹).- C=C and C=N stretching vibrations characteristic of the aromatic ring (approx. 1400-1600 cm⁻¹).- C-S stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the free base (C₃H₄N₂S), with a mass of 100.142 Da.[20] |
Core Applications in Drug Development
The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex and potent drug candidates.[21][22]
A Versatile Chemical Building Block
The amine group at the C4 position is a key functional handle. It readily participates in a wide range of chemical reactions, allowing for the systematic elaboration of the core scaffold.
Key Reactions:
-
Amide Bond Formation: Reacting with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Diazotization: Conversion of the amine to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction) to introduce halogens, cyano groups, and other functionalities at the C4 position.[18]
-
Cross-Coupling Reactions: The isothiazole ring itself can participate in metal-catalyzed cross-coupling reactions to build more complex architectures.[16]
Caption: Reaction pathways from this compound.
Strategic Use in Bioisosteric Replacement
A critical application of the isothiazole scaffold is in bioisosteric replacement. In lead optimization, replacing a common moiety like a phenyl ring with a heteroaromatic ring such as isothiazole can profoundly and beneficially alter a drug candidate's properties.[8]
Advantages of Bioisosteric Replacement with Isothiazole:
-
Improved Metabolic Stability: Aromatic rings are often sites of CYP-mediated oxidation. The electron-deficient nature of the isothiazole ring can make it less susceptible to such metabolism.[8]
-
Modulation of Physicochemical Properties: The introduction of heteroatoms increases polarity and can improve aqueous solubility, which is often beneficial for oral bioavailability.[8]
-
Reduced hERG Liability: Lipophilic aromatic groups can sometimes contribute to off-target activity at the hERG potassium channel, a major safety concern. Replacing them with less lipophilic heterocycles can mitigate this risk.[8]
-
Novel Intellectual Property: Creating novel chemical entities by modifying existing scaffolds is crucial for securing patents.[10]
Caption: The concept of bioisosteric replacement.
A Gateway to Diverse Pharmacological Activities
The true potential of this compound is realized in the vast array of biologically active molecules that can be synthesized from it. The isothiazole core is present in compounds investigated for numerous therapeutic areas.
| Therapeutic Area | Example Activity of Isothiazole Derivatives | Reference |
| Oncology | Aurora Kinase Inhibitors, HDAC Inhibitors, Antiproliferative agents | [1][22] |
| Infectious Diseases | Antiviral (including HIV and Poliovirus), Antibacterial, Antifungal | [1][6][7] |
| Inflammation | Anti-inflammatory agents | [6][23] |
| Metabolic Diseases | Antidiabetic agents (e.g., GPR120 agonists) | [1] |
| Neurology | Treatment of Parkinson's disease, GABAA agonists | [5][16] |
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its stable, aromatic core combined with a reactive amine handle provides an ideal starting point for generating libraries of diverse compounds. Its role as a valuable bioisostere allows for the fine-tuning of drug properties to overcome common challenges in lead optimization, such as poor metabolic stability and off-target toxicity. Future research will likely continue to leverage this scaffold to explore new chemical space and develop next-generation therapeutics targeting a wide range of diseases. The continued development of novel synthetic methodologies to functionalize the isothiazole ring will further expand the utility of this essential building block.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ring systems in medicinal chemistry: A cheminformatics analysis of ring popularity in drug discovery over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. drughunter.com [drughunter.com]
- 11. chemscene.com [chemscene.com]
- 12. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]
- 13. aablocks.com [aablocks.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Isothiazole synthesis [organic-chemistry.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]
- 20. calpaclab.com [calpaclab.com]
- 21. chemimpex.com [chemimpex.com]
- 22. 5-氨基-3-甲基异噻唑 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 23. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Isothiazol-4-amine hydrochloride: A Comprehensive Guide to Safe Handling, Storage, and Emergency Response
An In-depth Technical Guide for Drug Development Professionals
This document provides a detailed technical framework for the safe handling, storage, and management of Isothiazol-4-amine hydrochloride (CAS No. 64527-29-3). Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with field-proven insights to ensure laboratory safety and experimental integrity.
Disclaimer: The toxicological and comprehensive safety properties of this compound have not been fully investigated. The guidance herein is synthesized from safety data for structurally similar compounds and general principles of chemical safety. All handling of this material should be conducted by, or under the direct supervision of, a technically qualified individual who has performed a thorough risk assessment specific to the planned experimental conditions.
Core Chemical Profile and Hazard Identification
A foundational understanding of a compound's identity and inherent hazards is the first step in establishing a safe operational protocol. This compound is a solid material used in research and development.[1]
Chemical Identity
| Identifier | Data | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1,2-thiazol-4-amine,hydrochloride; 4-Aminoisothiazole Hydrochloride | [3][4] |
| CAS Number | 64527-29-3 | [1][2][3] |
| Molecular Formula | C₃H₅ClN₂S | [1][2][3] |
| Molecular Weight | 136.60 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [2] |
GHS Hazard Classification
Based on data for analogous isothiazole compounds, this compound should be handled as a hazardous substance. The following classifications represent the potential hazards and are critical for risk assessment and the selection of appropriate controls.[5]
| GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[5] |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[5] |
| Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
| Warning | H335: May cause respiratory irritation.[5][6] |
Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of chemical safety lies in a multi-layered approach to exposure prevention, known as the Hierarchy of Controls. This principle prioritizes engineering and administrative controls to minimize reliance on personal protective equipment.
References
Methodological & Application
Isothiazol-4-amine Hydrochloride: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Importance of the Isothiazole Scaffold
The isothiazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors, and antimicrobial and anti-inflammatory agents.[1][4] Isothiazol-4-amine hydrochloride serves as a readily available and highly versatile starting material for the synthesis of diverse 4-substituted isothiazole derivatives, offering a strategic entry point into novel chemical entities. This guide provides an in-depth exploration of the applications of this compound as a building block in organic synthesis, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 64527-29-3 | [5] |
| Molecular Formula | C₃H₅ClN₂S | [5] |
| Molecular Weight | 136.60 g/mol | [5] |
| Appearance | Light yellow to yellow solid | |
| Storage | Store at room temperature in a dry area. | [5] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The isothiazole scaffold is a key component in the design of various kinase inhibitors due to its ability to form crucial interactions within the ATP-binding site of kinases.[4] this compound can be elaborated into complex structures that target specific kinases involved in oncogenic signaling pathways.
Caption: Synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Diazotization and Sandmeyer Reaction for the Synthesis of 4-Haloisothiazoles
The conversion of the 4-amino group to a diazonium salt, followed by a copper(I)-catalyzed Sandmeyer reaction, is a robust method for introducing a halogen atom at the 4-position of the isothiazole ring.[6][7][8] This transformation is a critical first step for subsequent cross-coupling reactions.
Caption: Workflow for the Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl or HBr (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl or CuBr, 1.2 eq) in the corresponding concentrated acid (HCl or HBr).
-
Cool this solution to 0 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring. Evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-haloisothiazole can be purified by column chromatography on silica gel.
-
Quantitative Data:
| Halogen | Copper(I) Salt | Acid | Temperature (°C) | Typical Yield (%) |
| Cl | CuCl | HCl | 60 | 60-75 |
| Br | CuBr | HBr | 60 | 65-80 |
Causality: The low temperature during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst facilitates the single-electron transfer mechanism of the Sandmeyer reaction, leading to the efficient formation of the aryl radical and subsequent halogenation.
Protocol 2: N-Acylation of this compound
The amino group of this compound can be readily acylated to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups and for the synthesis of many biologically active molecules.[9][10][11][12][13]
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or pyridine (2.2 eq)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Suspend this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or pyridine (2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base to scavenge the acid produced during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the acyl chloride or acid anhydride (1.1 eq) to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-acylisothiazol-4-amine can be purified by recrystallization or column chromatography on silica gel.
-
Quantitative Data:
| Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 2 | 85-95 |
| Benzoyl chloride | Pyridine | THF | 4 | 80-90 |
| Acetic anhydride | Triethylamine | DCM | 6 | 90-98 |
Causality: The use of a non-nucleophilic base like triethylamine or pyridine is essential to neutralize the generated HCl without competing with the amine in the acylation reaction. The reaction is typically performed at low to ambient temperatures to control the exothermic nature of the acylation process.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions of 4-Haloisothiazoles
4-Haloisothiazoles, synthesized via the Sandmeyer reaction, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.[4][14][15][16][17][18] These reactions allow for the formation of C-C bonds, enabling the introduction of a wide array of aryl, vinyl, and alkynyl substituents at the 4-position.
Caption: C-C coupling reactions of 4-haloisothiazoles.
Materials:
-
4-Haloisothiazole (e.g., 4-bromoisothiazole)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the 4-haloisothiazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[4][19][20][21]
Materials:
-
4-Haloisothiazole (e.g., 4-iodoisothiazole)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 3.0 eq)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-haloisothiazole (1.0 eq), palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Add the anhydrous solvent and the base, and stir for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction to 50-80 °C and monitor by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purify the product by column chromatography.[15][18][22][23]
Materials:
-
4-Haloisothiazole (e.g., 4-bromoisothiazole)
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., Triethylamine, 2.0 eq)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube, combine the 4-haloisothiazole (1.0 eq), alkene (1.5 eq), palladium catalyst (5 mol%), ligand (10 mol%), and base (2.0 eq).
-
Add the solvent and degas the mixture.
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
After cooling, dilute with an organic solvent, wash with water and brine, and dry.
-
Concentrate the organic layer and purify the product by column chromatography.[14][16][17]
Quantitative Data for Cross-Coupling Reactions:
| Coupling Reaction | Palladium Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 70-90 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | NEt₃ | THF | 60 | 65-85 |
| Heck | Pd(OAc)₂/PPh₃ | NEt₃ | DMF | 110 | 50-70 |
Causality: The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions and often requires optimization for specific substrates. The inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
Spectroscopic Data Analysis
Characterization of the synthesized derivatives is crucial for confirming their structure and purity.
-
¹H NMR: The protons on the isothiazole ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts will be influenced by the nature of the substituents.
-
¹³C NMR: The carbon atoms of the isothiazole ring will have characteristic chemical shifts.
-
IR Spectroscopy: The N-H stretching of the starting amine (around 3300-3400 cm⁻¹) will be absent in the N-acylated products, which will show a characteristic amide C=O stretch around 1650-1680 cm⁻¹.
-
Mass Spectrometry: Provides the molecular weight of the synthesized compounds, confirming the success of the reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a range of transformations, including diazotization, N-acylation, and as a precursor for various C-C cross-coupling reactions, makes it an indispensable tool for the synthesis of novel and complex molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important scaffold in their synthetic endeavors.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the N-Acylation of Isothiazol-4-amine Hydrochloride
Abstract
N-acylated isothiazoles represent a critical scaffold in medicinal chemistry and drug development, with derivatives demonstrating a wide array of biological activities. This document provides detailed experimental protocols for the N-acylation of Isothiazol-4-amine hydrochloride, a common starting material. We delve into the foundational principles of the reaction, addressing the specific challenges posed by the amine hydrochloride salt. Two robust, field-proven protocols are presented: acylation using acyl chlorides under modified Schotten-Baumann conditions and acylation with carboxylic anhydrides. The guide emphasizes the rationale behind procedural choices, offering insights into reaction optimization, troubleshooting, and product characterization to equip researchers with the necessary knowledge for successful synthesis.
Guiding Principles of N-Acylation for this compound
The N-acylation of an amine is a cornerstone of organic synthesis, fundamentally a nucleophilic acyl substitution reaction.[1] However, the successful acylation of this compound requires a nuanced understanding of the starting material's properties and the specific roles of each reagent.
The Nucleophile: From Inactive Salt to Reactive Free Amine
This compound (C₃H₅ClN₂S) exists as an ammonium salt, meaning the nitrogen atom's lone pair is unavailable for nucleophilic attack.[1][2] Therefore, the critical first step in any acylation protocol is the in situ liberation of the free amine. This is accomplished by adding a base to neutralize the hydrochloride salt. Failure to generate the free amine will result in no reaction.
The Electrophile: Choosing the Acylating Agent
The choice of acylating agent dictates the reaction's speed and conditions.
-
Acyl Chlorides: These are highly reactive electrophiles that facilitate rapid acylation, often at low temperatures.[3][4] The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent it from converting the reactive free amine back into its inactive ammonium salt form.[5][6]
-
Carboxylic Anhydrides: Anhydrides are less reactive than acyl chlorides and are often preferred for their easier handling and the milder nature of the carboxylic acid byproduct.[7] While the reaction may require heating, it offers a high degree of chemoselectivity for N-acylation over O-acylation in the presence of hydroxyl groups.[8]
The Indispensable Role of the Base
A base serves two crucial functions in these protocols:
-
Neutralization of Starting Material: An initial equivalent of base is required to deprotonate the this compound, generating the nucleophilic free amine.
-
Scavenging Acidic Byproducts: A second equivalent of base is necessary to neutralize the HCl (from acyl chlorides) or carboxylic acid (from anhydrides) formed during the reaction.[5][6] This prevents the protonation of the free amine, ensuring it remains available to react and driving the equilibrium toward product formation.[6]
Commonly used bases include tertiary amines like triethylamine (Et₃N) or pyridine, which act as both acid scavengers and, in some cases, nucleophilic catalysts.[9][10] Aqueous inorganic bases like NaOH or NaHCO₃ are used in classic Schotten-Baumann conditions, often in a biphasic system.[11][12]
Experimental Protocols
The following protocols are designed to be robust and adaptable for various acylating agents. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.
Protocol 1: N-Acylation using Acyl Chlorides (Modified Schotten-Baumann Conditions)
This method is highly efficient for a wide range of acyl chlorides and is typically complete within hours at room temperature.[13] The use of an organic base in an anhydrous aprotic solvent is a common and effective modification of the classic Schotten-Baumann reaction.[9]
Caption: General workflow for N-acylation using acyl chlorides.
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Starting Material | 1.0 eq (136.6 mg) |
| Acyl Chloride (e.g., Benzoyl chloride) | Acylating Agent | 1.1 eq |
| Triethylamine (Et₃N) or Pyridine | Base | 2.2 eq |
| Anhydrous Dichloromethane (DCM) | Solvent | 5-10 mL |
| Deionized Water | Quenching | ~10 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Wash (remove acid) | ~10 mL |
| Brine | Wash (remove water) | ~10 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | To effect |
| Round-bottom flask, stir bar, ice bath | Reaction Vessel | - |
| Separatory funnel, TLC plates, Silica gel | Work-up/Purification | - |
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Suspend the solid in anhydrous DCM (5-10 mL).
-
Base Addition: Place the flask in an ice bath and cool the suspension to 0 °C. Add triethylamine (2.2 eq) to the stirred suspension. Stir for 10-15 minutes to allow for the formation of the free amine.
-
Acylation: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10 minutes. An exothermic reaction and formation of triethylamine hydrochloride precipitate may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL) to remove residual acid and base.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylated product.
Protocol 2: N-Acylation using Carboxylic Anhydrides
This protocol is ideal for less reactive amines or when a milder acylating agent is preferred. The reaction often requires heating to proceed at a reasonable rate.[14]
Caption: General workflow for N-acylation using anhydrides.
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Starting Material | 1.0 eq (136.6 mg) |
| Carboxylic Anhydride (e.g., Acetic Anhydride) | Acylating Agent | 1.2 eq |
| Sodium Bicarbonate (NaHCO₃) | Base | 2.5 eq |
| Acetonitrile or Pyridine | Solvent | 5-10 mL |
| Ice-water | Precipitation | ~50 mL |
| Round-bottom flask, stir bar, reflux condenser | Reaction Vessel | - |
| Büchner funnel, filter paper | Work-up | - |
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine this compound (1.0 eq), the carboxylic anhydride (1.2 eq), and sodium bicarbonate (2.5 eq).[14]
-
Solvent Addition: Add a suitable solvent such as acetonitrile or pyridine (5-10 mL). Pyridine can serve as both the solvent and the base.
-
Reaction Progression: Heat the mixture to reflux (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC. The reaction may take 4-16 hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation and Filtration: Slowly pour the cooled reaction mixture into a beaker of ice-water (~50 mL) while stirring. The N-acylated product should precipitate as a solid.[13]
-
Collection and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any unreacted anhydride and salts.
-
Purification: Dry the product under vacuum. If necessary, further purify the product by recrystallization.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient base to generate free amine and scavenge acid. 2. Low reactivity of the acylating agent. 3. Starting material is insoluble. | 1. Increase the amount of base to 2.5-3.0 equivalents. 2. For anhydrides, increase temperature or reaction time. Consider switching to the corresponding acyl chloride. 3. Use a co-solvent like DMF or THF to improve solubility. |
| Multiple Products Observed by TLC | 1. Diacylation (if other reactive sites exist). 2. Degradation of starting material or product under harsh conditions. | 1. Use a milder acylating agent or lower the reaction temperature. 2. Reduce reaction time or temperature. Ensure the reaction is performed under an inert atmosphere (N₂) if substrates are air-sensitive. |
| Difficult Purification | 1. Product is co-eluting with impurities. 2. Byproduct (e.g., dicyclohexylurea if DCC is used as a coupling agent) is difficult to remove. | 1. Try a different solvent system for column chromatography or switch to a different purification method like recrystallization or preparative HPLC. 2. For DCC-related byproducts, filter the crude reaction mixture through a plug of Celite or perform precipitation from a solvent where the byproduct is insoluble (e.g., diethyl ether). |
Product Characterization
The identity and purity of the final N-acylated isothiazole product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent structure, showing the appearance of signals corresponding to the acyl group and shifts in the isothiazole ring protons.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The formation of the amide bond can be confirmed by the presence of a strong C=O stretch (typically 1650-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).
Safety Precautions
-
Acylating Agents: Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Triethylamine and pyridine are flammable and have strong odors. Work in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care and appropriate containment.
-
General: Always review the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. byjus.com [byjus.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Isothiazol-4-amine Hydrochloride
Introduction: The Strategic Importance of the Isothiazole Scaffold
The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and diverse biological activities.[1][2] Isothiazole-containing molecules have demonstrated efficacy as antipsychotic drugs, antifungal agents, and inhibitors of key biological targets.[1] The functionalization of the isothiazole core, particularly at the C4 and C5 positions, is a critical step in the drug discovery process, enabling the modulation of a compound's physicochemical properties and biological activity.
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide powerful and versatile methods for the derivatization of heterocyclic systems.[5][6][7]
This guide provides an in-depth technical overview and detailed protocols for the successful application of palladium-catalyzed cross-coupling reactions using Isothiazol-4-amine hydrochloride as a key building block. We will delve into the mechanistic nuances, critical reaction parameters, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Challenge and Opportunity of this compound
This compound presents a unique set of challenges and opportunities. The hydrochloride salt form enhances the stability and handling of the amine, but the protonated amino group can complicate the cross-coupling reaction. The basic conditions required for many palladium-catalyzed couplings must be carefully chosen to neutralize the hydrochloride and liberate the free amine without promoting side reactions or inhibiting the catalyst.[8][9] Furthermore, the amine functionality itself can act as a ligand for the palladium center, potentially leading to catalyst deactivation.[4][10]
Understanding these factors is paramount to developing robust and reproducible protocols. The following sections will address these challenges directly, providing a clear rationale for the selection of catalysts, ligands, bases, and reaction conditions.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, involves three key elementary steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[11][12][13]
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[5][13]
References
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
Strategic Derivatization of Isothiazol-4-amine Hydrochloride: Pathways to Novel Substituted Isothiazoles for Drug Discovery
An Application Guide for Medicinal Chemists
Abstract and Forward
The isothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds with applications ranging from antiviral to anti-inflammatory and anticancer agents.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a highly attractive target for medicinal chemists. This guide provides a detailed technical overview and robust protocols for the synthesis of diverse substituted isothiazoles, leveraging the commercially available and versatile starting material, Isothiazol-4-amine hydrochloride.
This document moves beyond simple procedural lists. As a Senior Application Scientist, my objective is to provide the causal logic behind experimental choices—the "why" that complements the "how." The protocols herein are designed to be self-validating, incorporating checkpoints for characterization and troubleshooting common pitfalls. We will explore a strategic, two-stage approach: first, the conversion of the amine starting material into a versatile halo-isothiazole intermediate via a Sandmeyer reaction, and second, the subsequent functionalization of this intermediate using powerful palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Strategic Importance of this compound
Isothiazol-4-amine serves as an ideal entry point for constructing libraries of novel compounds. The primary amino group at the C4 position is a synthetic handle that can be readily transformed into a diazonium salt. This reactive intermediate is the gateway to a wide array of functional groups, most critically, halogens. The resulting 4-halo-isothiazole is no longer an endpoint but a versatile substrate for modern cross-coupling chemistry, enabling the systematic and modular construction of carbon-carbon and carbon-nitrogen bonds. This strategy allows for the exploration of structure-activity relationships (SAR) crucial for drug development.
Figure 1: General synthetic workflow for derivatizing Isothiazol-4-amine.
Stage 1: The Gateway Transformation - Sandmeyer Reaction
The conversion of the aromatic amine in Isothiazol-4-amine to a halogen is the cornerstone of this synthetic strategy. The Sandmeyer reaction provides a reliable method to install a bromine or chlorine atom onto the isothiazole ring, transforming the nucleophilic amine into an electrophilic handle for subsequent reactions.[5][6][7]
Mechanistic Rationale
The reaction proceeds in two key steps:
-
Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. This step is critical and temperature-sensitive, as diazonium salts can be unstable at higher temperatures.[8]
-
Halogen Substitution: The diazonium salt is then treated with a copper(I) halide (e.g., CuBr or CuCl). The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism, where a single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, with the loss of nitrogen gas (N₂).[5][8] This highly reactive radical then abstracts a halogen from the copper(II) species, yielding the final product and regenerating the copper(I) catalyst.
Detailed Protocol 1: Synthesis of 4-Bromo-isothiazole
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in 48% HBr (3.0 eq) and water. Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for 30 minutes at 0 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-isothiazole.
Stage 2: Building Molecular Complexity via Cross-Coupling
With the 4-halo-isothiazole intermediate in hand, we can now employ palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, which is a cornerstone of modern medicinal chemistry.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds between the 4-halo-isothiazole and various aryl or heteroaryl boronic acids or esters.[1][9][10]
Mechanistic Insight: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-isothiazole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol 2: Suzuki Coupling of 4-Bromo-isothiazole with 4-Methoxyphenylboronic Acid
Materials:
-
4-Bromo-isothiazole (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂), (0.02 eq)
-
Triphenylphosphine (PPh₃), (0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃), (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-isothiazole, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield 4-(4-methoxyphenyl)isothiazole.[1]
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | ~85% |
| 2 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~78% |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | ~70% |
| Table 1: Representative conditions for Suzuki-Miyaura coupling with 4-bromo-isothiazole. Yields are approximate and may vary. |
Buchwald-Hartwig Amination: Forging C-N Bonds
For the synthesis of N-substituted isothiazoles, the Buchwald-Hartwig amination is the premier method.[11] This reaction couples the 4-halo-isothiazole with a primary or secondary amine, offering broad substrate scope.[12]
Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[13][14]
-
Oxidative Addition: Pd(0) inserts into the C-X bond of the 4-halo-isothiazole.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-isothiazole with Benzylamine
Materials:
-
4-Bromo-isothiazole (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), (0.015 eq)
-
Xantphos (or similar bulky phosphine ligand), (0.03 eq)
-
Sodium tert-butoxide (NaOtBu), (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by 4-bromo-isothiazole and benzylamine.
-
Seal the tube and heat the mixture to 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield N-benzyl-isothiazol-4-amine.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | ~90% |
| 2 | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | ~82% |
| 3 | Aniline | Pd₂(dba)₃/BrettPhos | K₃PO₄ | Dioxane | ~75% |
| Table 2: Representative conditions for Buchwald-Hartwig amination with 4-bromo-isothiazole. Yields are approximate and may vary. |
Product Characterization
Confirming the identity and purity of each synthesized compound is paramount. A standard suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[15] The chemical shifts, coupling constants, and integration of protons will confirm the substitution pattern on the isothiazole ring and the identity of the newly introduced groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecule, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups (e.g., C=N, C-H, N-H stretches) and confirming the transformation of the starting materials.[16][17][18]
Troubleshooting and Field-Proven Insights
| Reaction | Problem | Potential Cause(s) | Recommended Solution(s) |
| Sandmeyer | Low yield of halo-isothiazole | - Diazonium salt decomposition (temperature too high).- Incomplete diazotization. | - Maintain strict temperature control (0-5 °C).- Ensure slow, dropwise addition of NaNO₂. Use fresh NaNO₂. |
| Suzuki | No or low conversion | - Inactive catalyst.- Insufficient temperature.- Inappropriate base.[19] | - Use fresh palladium catalyst/ligand.- Screen different ligands (e.g., SPhos, XPhos).- Increase temperature incrementally.- Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[19] |
| Suzuki | Side reactions (e.g., protodeboronation) | - Presence of water/high temperature.- Oxygen promoting homocoupling.[19] | - Use anhydrous solvents if possible.- Use pinacol esters of boronic acids for stability.- Thoroughly degas the reaction mixture.[19] |
| Buchwald | Low yield | - Inappropriate ligand for the substrate.- Base incompatibility with other functional groups.- Catalyst poisoning.[12] | - Screen bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[20]- Use a weaker base (e.g., K₃PO₄) if sensitive groups are present.- Ensure high purity of starting materials and solvents. |
| Table 3: A guide to troubleshooting common issues in isothiazole synthesis. |
Conclusion
The synthetic routes outlined in this guide, starting from this compound, provide a robust and versatile platform for the generation of novel substituted isothiazoles. By first converting the amine to a reactive halide via the Sandmeyer reaction, chemists unlock the potential for extensive derivatization through powerful palladium-catalyzed cross-coupling reactions. This strategic approach enables the systematic exploration of chemical space around the isothiazole core, a critical activity in the hit-to-lead and lead optimization phases of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. m.youtube.com [m.youtube.com]
- 15. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. research.rug.nl [research.rug.nl]
Application Note: High-Throughput Derivatization of Isothiazol-4-amine Hydrochloride for Chemical Library Synthesis
Introduction: The Isothiazole Scaffold in Drug Discovery
The isothiazole ring is a five-membered aromatic heterocycle that represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of biologically active agents, including anticancer, antiviral, and antipsychotic drugs.[3][4][5] Isothiazole derivatives are key components in pharmaceuticals targeting G-protein-coupled receptors (GPRs), kinases, and proteases, demonstrating their versatility and importance.[1][2]
Isothiazol-4-amine hydrochloride serves as an ideal starting point for constructing diverse chemical libraries.[6][7] The primary amine at the 4-position provides a versatile chemical handle for a variety of robust and high-yielding derivatization reactions. This application note provides detailed, field-proven protocols for the derivatization of this compound in a 96-well plate format, enabling the rapid synthesis of compound libraries suitable for high-throughput screening (HTS).[8][9][10] We will detail three fundamental and reliable reaction classes: N-Acylation , N-Sulfonylation , and Reductive Amination .
Strategic Overview: A High-Throughput Parallel Synthesis Workflow
The core strategy involves leveraging parallel synthesis to rapidly generate a multitude of distinct analogues from a common core. By conducting reactions in a 96-well microtiter plate, we can efficiently explore a wide chemical space by varying the building blocks that react with the isothiazol-4-amine core. This approach minimizes reagent consumption and accelerates the discovery timeline.[10] The workflow is designed with HTS compatibility in mind, incorporating purification and analytical methods that match the speed and scale of the synthesis.[11]
Caption: High-level workflow for library synthesis.
Materials and Equipment
| Item | Supplier / Specification | Purpose |
| Starting Material | ||
| This compound | CAS: 64527-29-3, Purity ≥97%[6][7] | Core scaffold |
| Solvents | ||
| Dichloromethane (DCM), anhydrous | DriSolv® or equivalent | Reaction solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, for stock solutions | Solubilization |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Analysis |
| Methanol (MeOH) | Anhydrous | Reaction solvent |
| Reagents | ||
| Diisopropylethylamine (DIPEA) | Reagent Grade | Non-nucleophilic base |
| Acyl Chlorides / Sulfonyl Chlorides | Diverse library (e.g., from Enamine, MilliporeSigma) | Building blocks |
| Aldehydes / Ketones | Diverse library | Building blocks |
| Sodium triacetoxyborohydride (STAB) | 97% | Reducing agent[12] |
| Scavenger Resins | PS-Isocyanate, PS-Trisamine, etc. | Purification[13] |
| Solid Phase Extraction (SPE) Plates | Strata™-X-C (SCX) 96-well plates | Purification[14] |
| Equipment & Consumables | ||
| 96-well deep-well plates | 2 mL, polypropylene | Reaction vessel |
| Automated Liquid Handler | e.g., Hamilton, Tecan, Agilent Bravo | Reagent dispensing |
| Plate Shaker / Vortexer | Reaction mixing | |
| Centrifugal Evaporator | e.g., Genevac, SpeedVac | Solvent removal |
| Plate Sealer | Prevent evaporation | |
| UPLC-MS System | e.g., Waters ACQUITY, Agilent 1290 Infinity II | QC analysis[15] |
Experimental Protocols: Parallel Derivatization
Note on Handling: this compound is a salt. To use it in the following reactions, it must be neutralized to the free base. This is accomplished in situ by adding at least one equivalent of a non-nucleophilic base like DIPEA. For simplicity, all protocols assume the use of 1.1 equivalents of base relative to the starting hydrochloride salt.
Protocol 1: Parallel N-Acylation
Causality: This protocol forms a robust amide bond by reacting the nucleophilic primary amine with an electrophilic acyl chloride.[16][17] DIPEA acts as a scavenger for the HCl generated during the reaction, preventing it from protonating the starting amine and shutting down reactivity. Post-reaction, an amine-scavenging resin (like PS-Trisamine) is used to covalently bind and remove any unreacted, excess acyl chloride, simplifying purification to a simple filtration step.[13]
Step-by-Step Methodology (per well, 10 µmol scale):
-
Reagent Preparation:
-
Core Stock: Prepare a 0.1 M solution of this compound in anhydrous DMF.
-
Base Stock: Prepare a 0.11 M solution of DIPEA in anhydrous DMF.
-
Acyl Chloride Stocks: Prepare a 0.12 M solution of 96 unique acyl chlorides in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well deep-well plate, add 100 µL of the Core Stock solution (10 µmol).
-
Add 100 µL of the Base Stock solution (11 µmol).
-
Add 100 µL of the appropriate Acyl Chloride Stock solution from the reagent plate (12 µmol).
-
-
Reaction Execution:
-
Seal the plate securely.
-
Place the plate on a shaker and agitate at room temperature (20-25°C) for 4 hours.
-
-
Work-up and Purification:
-
Add ~50 mg of PS-Trisamine resin (an amine scavenger, ~3 eq. excess) to each well.
-
Seal and shake the plate for an additional 2 hours at room temperature to scavenge excess acyl chloride.
-
Filter the contents of each well through a filter plate into a clean 96-well collection plate.
-
Wash the resin in each well with 200 µL of DCM and filter into the same collection plate.
-
Evaporate the solvent in a centrifugal evaporator to yield the crude derivatized products.
-
Re-dissolve the library in a suitable solvent (e.g., DMSO) for analysis and screening.
-
Protocol 2: Parallel N-Sulfonylation
Causality: This reaction forms highly stable sulfonamides, which are common motifs in bioactive molecules.[18] The mechanism is analogous to acylation, where the amine attacks the electrophilic sulfonyl chloride.[19] A base is required to neutralize the generated HCl. For purification, an isocyanate-based scavenger resin (PS-Isocyanate) is effective at removing any remaining unreacted Isothiazol-4-amine, as the desired sulfonamide product is significantly less nucleophilic and will not react.[13]
Step-by-Step Methodology (per well, 10 µmol scale):
-
Reagent Preparation:
-
Core Stock: 0.1 M solution of this compound in anhydrous DMF.
-
Base Stock: 0.11 M solution of DIPEA in anhydrous DMF.
-
Sulfonyl Chloride Stocks: 0.12 M solution of 96 unique sulfonyl chlorides in anhydrous DCM in a reagent plate.
-
-
Reaction Setup:
-
Dispense 100 µL of Core Stock and 100 µL of Base Stock into each well of the reaction plate.
-
Add 100 µL of the corresponding Sulfonyl Chloride Stock solution to each well.
-
-
Reaction Execution:
-
Seal the plate and shake at room temperature for 12-16 hours. Sulfonylation is typically slower than acylation.
-
-
Work-up and Purification:
-
Add ~50 mg of PS-Isocyanate resin (~3 eq. excess) to each well to scavenge the unreacted starting amine.
-
Seal and shake for 3-4 hours at room temperature.
-
Filter through a filter plate into a collection plate, wash the resin with 200 µL DCM.
-
Evaporate the solvent and re-dissolve for analysis.
-
Protocol 3: Parallel Reductive Amination
Causality: This powerful C-N bond-forming reaction proceeds in a one-pot fashion.[20] First, the primary amine condenses with an aldehyde or ketone to form an imine intermediate. A mild, borohydride-based reducing agent, such as Sodium triacetoxyborohydride (STAB), is then used to selectively reduce the imine to the corresponding secondary amine.[12][14] STAB is chosen because it is mild enough not to reduce the starting carbonyl compound. Purification is efficiently achieved using Strong Cation Exchange (SCX) solid-phase extraction. The basic amine product is retained on the acidic resin, allowing neutral impurities (like excess aldehyde) to be washed away. The pure product is then eluted with a basic solution.[14]
Step-by-Step Methodology (per well, 20 µmol scale):
-
Reagent Preparation:
-
Core Stock: 0.2 M solution of this compound in anhydrous MeOH.
-
Base Stock: 0.22 M solution of DIPEA in anhydrous MeOH.
-
Carbonyl Stocks: 0.3 M solution of 96 unique aldehydes/ketones in anhydrous MeOH in a reagent plate.
-
-
Reaction Setup:
-
Dispense 100 µL of Core Stock and 100 µL of Base Stock into each well.
-
Add 100 µL of the corresponding Carbonyl Stock solution.
-
Allow the plate to stand for 30 minutes for imine formation.
-
Add Sodium triacetoxyborohydride (STAB, ~1.5 equivalents, ~9 mg) as a solid to each well using a powder dispenser.
-
-
Reaction Execution:
-
Seal the plate and shake at room temperature for 16 hours.
-
-
Work-up and Purification (SPE):
-
Condition an SCX SPE plate by washing with MeOH (1 mL/well).
-
Load the entire reaction mixture from each well onto the corresponding well of the SPE plate.
-
Wash each well with MeOH (2 x 1 mL) to remove unreacted carbonyls and other neutral impurities.
-
Elute the desired amine product from the SCX resin using a 2M solution of ammonia in MeOH (2 x 0.5 mL) into a clean collection plate.
-
Evaporate the solvent and re-dissolve for analysis.
-
Purification Strategies: A Visual Guide
The choice of purification is critical for HTS compatibility. Scavenger resins and SPE offer significant advantages over traditional liquid-liquid extraction or chromatography in terms of speed and automation.
Caption: Comparison of HTS-compatible purification methods.
High-Throughput Quality Control
Analysis of the final library is mandatory to confirm the success of the synthesis and to provide accurate data for screening. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard for this task.[21]
Protocol: Rapid UPLC-MS Analysis
-
System: UPLC coupled to a single quadrupole or TOF mass spectrometer.
-
Column: C18 reversed-phase, e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.6 mL/min.
-
Gradient: 5% to 95% B over 1.5 minutes, hold for 0.3 minutes, return to initial conditions. Total run time < 2.5 minutes per sample.
-
Detection: MS scan in positive electrospray ionization (ESI+) mode to detect [M+H]⁺ ions.
-
Data Analysis: Automated software to integrate peaks, determine purity by UV (e.g., at 254 nm), and confirm product identity by observed mass.
Sample QC Data Table:
| Well ID | Reaction Type | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity by UV (%) |
| A01 | Acylation | 225.05 | 225.1 | >95 |
| A02 | Sulfonylation | 291.02 | 291.0 | >92 |
| A03 | Reductive Amination | 254.11 | 254.1 | >90 |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Conversion | 1. Inactive reagents (hydrolysis of acyl/sulfonyl chlorides).2. Insufficient base to neutralize HCl salt.3. Inactive reducing agent (STAB). | 1. Use fresh, anhydrous reagents and solvents.2. Ensure ≥1 equivalent of base is added.3. Use fresh STAB; do not prepare stock solutions. |
| Low Purity After Purification | 1. Scavenger resin capacity exceeded.2. Incorrect scavenger resin used.3. Incomplete washing during SPE. | 1. Increase amount of scavenger resin.2. Verify resin reactivity (e.g., PS-Trisamine for electrophiles, PS-Isocyanate for nucleophiles).3. Increase wash volume/repetitions in SPE protocol. |
| Multiple Products Observed | 1. Impure building blocks.2. Side reactions due to excessive heat or reaction time. | 1. Confirm purity of starting building blocks.2. Adhere to recommended reaction times and temperatures. |
| No MS Signal for Product | 1. Poor ionization of the derivative.2. Compound precipitated out of solution. | 1. Ensure formic acid is in the mobile phase. Try APcI ionization source if available.2. Check solubility in the analysis solvent (DMSO, ACN). |
Conclusion
The protocols detailed in this application note provide a robust and efficient framework for the high-throughput synthesis of diverse chemical libraries based on the Isothiazol-4-amine scaffold. By employing parallel synthesis in a 96-well format and integrating HTS-compatible purification and analytical techniques, researchers can rapidly generate high-quality compound collections. This strategy significantly accelerates the hit-finding phase of the drug discovery process, enabling the exploration of vast chemical space to identify novel therapeutic leads.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]
- 8. Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening - Enamine [enamine.net]
- 10. m.youtube.com [m.youtube.com]
- 11. High-Throughput LC-MS for Early Drug Screening and Biomarker Detection | Technology Networks [technologynetworks.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. synplechem.com [synplechem.com]
- 15. Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry | MDPI [mdpi.com]
- 17. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. cbijournal.com [cbijournal.com]
- 19. benchchem.com [benchchem.com]
- 20. gctlc.org [gctlc.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scalable Synthesis of Isothiazole Compounds Using Isothiazol-4-amine Hydrochloride
Introduction: The Isothiazole Scaffold in Modern Drug Discovery
The isothiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the discovery of numerous compounds with a wide spectrum of therapeutic activities, including potent anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] The versatility of the isothiazole core allows for the strategic placement of substituents, enabling the fine-tuning of a molecule's pharmacological profile. Isothiazol-4-amine hydrochloride serves as a valuable and versatile starting material for the synthesis of a diverse array of functionalized isothiazole derivatives, offering a strategic entry point for the construction of compound libraries for drug screening and the development of novel therapeutic candidates.
This guide provides detailed, scalable, and field-tested protocols for the derivatization of this compound, with a focus on safety, efficiency, and reproducibility. The methodologies described herein are designed to be accessible to researchers in both academic and industrial settings, providing a solid foundation for the exploration of isothiazole chemistry in the pursuit of new medicines.
Core Synthetic Strategy: The Sandmeyer Reaction and its Application to this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of primary aromatic amines into a wide variety of functional groups via a diazonium salt intermediate.[4] This transformation is particularly valuable for the synthesis of compounds that are not readily accessible through direct substitution methods.[5] The general workflow involves two key steps: the diazotization of the primary amine, followed by the copper-catalyzed nucleophilic substitution of the diazonium group.
Given the inherent reactivity and potential instability of diazonium salts, careful control of reaction parameters, especially temperature, is paramount to ensure both safety and high yields.[6] When scaling up these reactions, a thorough understanding of the reaction kinetics and thermodynamics is essential to mitigate risks associated with exothermic events and gas evolution.[2][7]
Caption: General workflow for the functionalization of this compound via the Sandmeyer reaction.
Safety First: Critical Considerations for Scalable Diazotization and Sandmeyer Reactions
The generation and use of diazonium salts on a large scale require strict adherence to safety protocols to prevent uncontrolled decomposition, which can be explosive.[6] Key safety considerations include:
-
Temperature Control: Diazotization reactions are typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8] Exceeding this temperature range can lead to rapid decomposition and the evolution of nitrogen gas, potentially causing a dangerous pressure buildup.
-
Stoichiometry of Nitrite: A stoichiometric amount of sodium nitrite should be used to avoid an excess of nitrous acid, which can destabilize the diazonium salt.[6]
-
Quenching: Any residual diazonium salt should be quenched before workup and product isolation. Common quenching agents include sulfamic acid or urea.
-
Flow Chemistry: For very large-scale industrial production, transitioning from batch to continuous flow processing can significantly enhance safety by minimizing the accumulation of hazardous intermediates.[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves. Conduct the reaction in a well-ventilated fume hood.
Detailed Protocols
The following protocols provide step-by-step instructions for the synthesis of 4-halo and 4-cyanoisothiazole derivatives from this compound. These protocols are designed to be scalable, with recommendations for adapting the procedure for larger quantities.
Protocol 1: Synthesis of 4-Chloroisothiazole
This protocol details the conversion of this compound to 4-chloroisothiazole via a Sandmeyer reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| This compound | 136.60 | 1.37 g (10 mmol) | Starting material |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 3 mL (~36 mmol) | Reagent and solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g (11 mmol) | Diazotizing agent |
| Copper(I) Chloride (CuCl) | 98.99 | 1.19 g (12 mmol) | Catalyst |
| Dichloromethane (DCM) | 84.93 | 50 mL | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Drying agent |
| Ice | - | As needed | For temperature control |
Experimental Procedure:
-
Diazotization:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.37 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, dissolve copper(I) chloride (1.19 g, 12 mmol) in concentrated HCl (5 mL).
-
Cool the CuCl solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-chloroisothiazole.
-
Scalability Considerations:
For larger-scale reactions, it is crucial to ensure efficient heat dissipation. The use of a jacketed reactor with a reliable cooling system is recommended. The addition of the sodium nitrite solution should be carefully controlled to maintain the low temperature.
Protocol 2: Synthesis of 4-Cyanoisothiazole
This protocol outlines the synthesis of 4-cyanoisothiazole, a valuable building block for further derivatization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| This compound | 136.60 | 1.37 g (10 mmol) | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL (~36 mmol) | Reagent and solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g (11 mmol) | Diazotizing agent |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.07 g (12 mmol) | Reagent |
| Sodium Cyanide (NaCN) | 49.01 | 0.59 g (12 mmol) | Reagent - EXTREME CAUTION |
| Toluene | 92.14 | 50 mL | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Drying agent |
| Ice | - | As needed | For temperature control |
Experimental Procedure:
-
Diazotization:
-
Follow the diazotization procedure as described in Protocol 1, using concentrated sulfuric acid instead of hydrochloric acid.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.07 g, 12 mmol) and sodium cyanide (0.59 g, 12 mmol) in water (20 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution with vigorous stirring.
-
Continue heating and stirring for 1-2 hours after the addition is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with toluene (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-cyanoisothiazole.
-
Caption: Simplified mechanism of the diazotization of Isothiazol-4-amine.
Conclusion
The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of functionalized isothiazole derivatives from the readily available starting material, this compound. The Sandmeyer reaction, while requiring careful handling and temperature control, is a powerful tool for introducing a variety of substituents at the 4-position of the isothiazole ring. By adhering to the safety guidelines and procedural details outlined, researchers can confidently and efficiently generate novel isothiazole compounds for further investigation in drug discovery and development programs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Isothiazol-4-amine hydrochloride
Welcome to the dedicated technical support guide for Isothiazol-4-amine hydrochloride. As a pivotal building block in contemporary drug discovery and materials science, its effective use in synthesis is paramount.[1][2] However, its nature as a hydrochloride salt presents specific challenges that can often lead to reaction failure or low yields if not properly addressed.
This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice. It is designed to empower you, the researcher, to not only solve common experimental problems but also to understand the chemical principles behind those solutions.
Section 1: Critical Pre-Reaction Considerations
Before initiating any synthesis, understanding the nature of your starting material is the most critical step. Many reaction failures with this compound stem from overlooking its fundamental chemical properties.
FAQ 1.1: What are the essential handling and storage properties of this compound?
This reagent requires careful handling to ensure its integrity. Key properties are summarized below.
| Property | Specification | Rationale & Handling Instructions |
| CAS Number | 64527-29-3[3] | For accurate identification and literature searching. |
| Molecular Formula | C₃H₅ClN₂S[3][4] | Confirms the presence of the hydrochloride salt. |
| Appearance | Light yellow to yellow solid[4] | A significant deviation in color may indicate impurity or degradation. |
| Storage | Store at room temperature, tightly closed, dry.[3][4] | The compound is hygroscopic and potentially air-sensitive. Store under an inert atmosphere (Nitrogen or Argon) for long-term stability.[5] |
| Solubility | Slightly soluble in DMSO and Methanol.[6] | Solubility in common aprotic reaction solvents (THF, Dioxane, Toluene) is poor. This impacts reaction setup. |
FAQ 1.2: My primary challenge is the nucleophilicity of the amine. Why won't it react directly with electrophiles?
This is the single most important concept to grasp. The compound is supplied as a hydrochloride salt, meaning the amine group is protonated to form an ammonium salt (R-NH₃⁺ Cl⁻).
The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilicity, is engaged in a bond with a proton. Consequently, Isothiazol-4-ammonium chloride is not nucleophilic and will not react with electrophiles like acid chlorides or alkyl halides.[7][8]
To render it reactive, the free amine (Isothiazol-4-amine) must be generated in situ. This is achieved by adding a suitable base to deprotonate the ammonium salt.
Caption: The critical step of base-mediated deprotonation.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses the most frequent issues encountered during synthesis in a problem-and-solution format.
Problem 2.1: Low or No Product Yield
Question: "I'm attempting an acylation (or alkylation) reaction. I've added my this compound and electrophile to the solvent, but after stirring (even with heat), TLC and LC-MS show only starting materials. What is happening?"
Answer: This classic scenario almost always points to a failure to generate the nucleophilic free amine. The troubleshooting workflow below should be followed systematically.
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Corrective Actions:
-
Ensure Proper Basification: The choice and amount of base are critical. For reactions that produce an acidic byproduct (like HCl from an acid chloride), at least two equivalents of base are necessary: one to neutralize the starting material and one to quench the acid produced.[7][8]
Table 2: Selection of Common Bases for Neutralization
Base pKa (of conjugate acid) Type Common Use & Comments Triethylamine (Et₃N) ~10.7 Organic, Liquid Standard choice. Easy to remove in vacuo. Use ≥2 equivalents for acylations. DIPEA ~11.0 Organic, Liquid Bulkier than Et₃N, can sometimes prevent side reactions. Pyridine ~5.2 Organic, Liquid Weaker base. May also act as a nucleophilic catalyst. Can be difficult to remove. Sodium Carbonate (Na₂CO₃) ~10.3 (pKa₂) Inorganic, Solid Heterogeneous. Good for reactions where the amine is extracted into an organic solvent first.[7] | Potassium Carbonate (K₂CO₃) | ~10.3 (pKa₂) | Inorganic, Solid | Similar to Na₂CO₃, but slightly stronger and more soluble in some polar solvents. |
-
Optimize Reaction Temperature: While heating can increase reaction rates, excessive temperatures can lead to the decomposition of the isothiazole ring or sensitive functional groups.[9] Monitor the reaction by TLC or LC-MS at regular intervals. If byproduct formation is observed at higher temperatures, consider running the reaction at a lower temperature for a longer duration.[9]
-
Re-evaluate Solvent Choice: Since the hydrochloride salt is poorly soluble, the reaction may be transport-limited. Using a more polar aprotic solvent like DMF or NMP can improve the solubility of the initially formed ammonium salt of your base (e.g., triethylammonium chloride), preventing it from precipitating and stalling the reaction.
Problem 2.2: Formation of Multiple Impurities
Question: "My reaction is producing the desired product, but my crude sample is very impure with multiple side products. How can I improve selectivity?"
Answer: Impurity formation often arises from the high reactivity of the generated free amine or instability of the isothiazole ring.
-
Over-Alkylation/Acylation: The product of your initial reaction may still be nucleophilic and can react further with the electrophile.[8]
-
Solution: Employ slow, controlled addition of the electrophile to the solution of the free amine using a syringe pump. This keeps the concentration of the electrophile low at any given moment, favoring the reaction with the more abundant primary amine.
-
-
Ring Instability: The isothiazole ring, while aromatic, can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles or harsh pH.[10][11]
-
Solution: Maintain a moderate pH. Avoid using very strong, hard bases like hydroxides or alkoxides if possible, as they can potentially attack the ring. Ensure the reaction temperature is not excessively high.
-
-
Poor Quality Starting Materials: Impurities in either the this compound or the coupling partner can lead to a cascade of side reactions.[9]
-
Solution: Verify the purity of your starting materials by NMR or LC-MS before beginning the reaction. Use freshly opened or distilled reagents when possible.[9]
-
Section 3: Post-Reaction Work-up and Purification
Effectively isolating your product is as important as the reaction itself. Amines present unique purification challenges.
Question: "I have a complex reaction mixture. How can I effectively purify my final amine-containing product?"
Answer: Standard purification techniques must be adapted for amines.
-
Acid-Base Extraction: This is a powerful technique for separating basic amine products from neutral or acidic impurities.
-
Step 1: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Step 2: Wash with a dilute acid solution (e.g., 1M HCl). Your amine product will become protonated (R-NH₃⁺) and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Step 3: Separate the layers. Basify the aqueous layer carefully with a base like NaOH or Na₂CO₃ until pH > 10.
-
Step 4: Extract the now-neutral free amine back into an organic solvent.
-
Step 5: Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
Silica Gel Chromatography: Amines are notorious for "streaking" or tailing on silica gel due to strong interactions with acidic silanol groups.
-
Solution: Add a small amount of a volatile base to your eluent system. A common practice is to use a solvent system containing 0.5-1% triethylamine or ammonia (as a 7N solution in methanol). This deactivates the acidic sites on the silica, leading to sharp, well-defined peaks.
-
-
Crystallization/Precipitation of the Hydrochloride Salt: If your final product needs to be isolated as a hydrochloride salt, this is often an excellent purification method.
-
Solution: After purification of the free base, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, 2-propanol, or ethyl acetate).[12] Bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether). The hydrochloride salt will often precipitate as a pure solid, which can be collected by filtration.[9]
-
Section 4: Reference Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on the specific substrate and reaction.
Protocol 4.1: General Procedure for In-Situ Free Amine Generation and Acylation
This protocol describes the reaction of this compound with a generic acid chloride.
-
Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF, 0.1-0.5 M).
-
Basification: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-30 minutes at 0 °C. A visual change from a thick slurry to a finer suspension is often observed.
-
Electrophile Addition: Dissolve the acid chloride (1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting amine.
-
Work-up: Upon completion, proceed with an appropriate aqueous work-up and purification as described in Section 3.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 59134-95-1 CAS MSDS (4-AMINOTHIAZOLE Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions? [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yields in Isothiazol-4-amine hydrochloride coupling reactions
A Guide to Overcoming Low Yields in Isothiazol-4-amine Hydrochloride Coupling Reactions
Welcome to the Technical Support Center for Isothiazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions for troubleshooting low yields in coupling reactions involving this compound. As Senior Application Scientists, we understand the nuances of working with challenging heterocyclic building blocks and have structured this guide in a question-and-answer format to directly address the common issues encountered in the lab.
Part 1: Foundational Knowledge and Initial Checks
Before delving into complex reaction optimization, it's crucial to address the inherent properties of your starting material, this compound.
Q1: I'm using this compound in my coupling reaction. Do I need to pre-treat it?
Yes, this is a critical first step. The amine is provided as a hydrochloride salt to improve its shelf-life and handling. However, for the coupling reaction to proceed, the amine must be in its free, nucleophilic form.[1] The protonated amine is not sufficiently nucleophilic to participate in the catalytic cycle.[2][3]
You have two primary options:
-
In-situ Neutralization (Recommended): Add at least one extra equivalent of base to your reaction mixture specifically to neutralize the hydrochloride salt. This will generate the free amine in the reaction vessel.[1]
-
Pre-reaction Workup: You can perform a separate acid-base extraction on the starting material to isolate the free amine before adding it to your coupling reaction. However, this adds an extra step and may not be necessary if the correct amount of base is used in situ.
Q2: How do I calculate the correct amount of base for the in-situ neutralization?
To neutralize the hydrochloride salt and have sufficient base for the catalytic cycle, you need to account for both. For a typical Buchwald-Hartwig amination, the formula would be:
Total Base (equivalents) = Equivalents for Catalytic Cycle + 1.0 equivalent (for HCl salt)
For example, if your protocol calls for 1.5 equivalents of sodium tert-butoxide (NaOtBu), you should use 2.5 equivalents when starting with the hydrochloride salt.
Part 2: Troubleshooting Palladium-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig Amination)
Low yields in palladium-catalyzed aminations are a common challenge, especially with heteroaromatic amines.
Q3: My reaction has stalled, and I'm observing the formation of palladium black. What's happening?
The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) catalyst aggregates into an inactive form.[4] This is a frequent issue with heteroaromatic substrates like isothiazole due to catalyst poisoning.
The likely cause is the coordination of the isothiazole's nitrogen or sulfur atoms to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[4][5]
Q4: How can I prevent catalyst poisoning and deactivation with my isothiazole substrate?
Preventing catalyst poisoning is key to a successful reaction. Here are several strategies:
-
Ligand Selection: This is your most powerful tool. Bulky, electron-rich phosphine ligands are essential. They shield the palladium center, making it less susceptible to coordination by the isothiazole's heteroatoms.[6] Consider ligands from the Buchwald or Hartwig families.
-
Use of Pre-catalysts: Modern palladium pre-catalysts are designed for the controlled, in-situ generation of the active Pd(0) species, which can minimize the formation of inactive palladium species.
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Ensure your reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[4] Aim for the lowest temperature that provides a reasonable reaction rate.
Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Q5: I'm not seeing any product formation, but my starting materials are being consumed. What are the likely side reactions?
With heterocyclic substrates, several side reactions can compete with your desired coupling:
-
Protodeboronation (in Suzuki Coupling): If you are performing a Suzuki-type coupling with a boronic acid, the boronic acid can be replaced by a proton from water or other protic sources in the reaction mixture.[4]
-
Solution: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters).
-
-
Homocoupling: You might observe the formation of biaryl products from the coupling of two of your aryl halide partners, or dimerization of your boronic acid.
-
Solution: This is often promoted by the presence of oxygen. Thoroughly degassing your reaction mixture is critical.[4]
-
-
Ring Opening: The isothiazole ring can be susceptible to cleavage under strongly basic or nucleophilic conditions, especially at elevated temperatures.
-
Solution: Use the mildest base possible that still promotes the reaction and avoid excessive heating.
-
Q6: Which base and solvent combination is a good starting point for my this compound coupling?
The choice of base and solvent is highly dependent on your specific substrates.[6] However, for a Buchwald-Hartwig amination, a common and effective starting point is:
| Component | Recommendation | Rationale |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is effective in many Buchwald-Hartwig reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates. |
| Solvent | Toluene or Dioxane | These are common, relatively non-polar solvents that work well for this type of coupling. Ensure they are anhydrous and degassed. |
Note: Always perform a small-scale test reaction to screen for the optimal base and solvent for your specific system.
Part 3: Amide Coupling Considerations
If you are attempting to form an amide bond with this compound, the challenges are different but equally important.
Q7: I'm trying to perform an amide coupling with a carboxylic acid, but the reaction is not working. Why?
The primary issue is again related to the hydrochloride salt. A standard amide coupling reaction often involves the activation of a carboxylic acid with a coupling reagent (e.g., EDC, HATU).[7] The activated carboxylic acid then reacts with the amine.
However, if the amine is protonated (as the HCl salt), it is not nucleophilic enough to react with the activated carboxylic acid.[1]
Q8: How do I successfully perform an amide coupling with this compound?
You must add a non-nucleophilic base to the reaction to liberate the free amine.
-
Recommended Base: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1] Add at least one equivalent to neutralize the HCl salt.
-
Coupling Reagents: Standard peptide coupling reagents are generally effective once the free amine is present.
Experimental Protocol: General Procedure for a Small-Scale Buchwald-Hartwig Amination Screen
This protocol is a starting point for optimizing your reaction conditions.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., NaOtBu, 2.5 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in your chosen anhydrous, degassed solvent. Add the appropriate amount of this solution to the reaction vial.
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Logical Diagram: Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low yields.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isothiazol-4-amine Hydrochloride Derivatives
Welcome to the technical support center for the purification of isothiazol-4-amine hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable compounds. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of Purifying this compound Derivatives
Isothiazol-4-amine and its derivatives are a critical class of heterocyclic compounds with significant applications in medicinal chemistry.[1][2] Their hydrochloride salts are often preferred to enhance solubility and handling. However, the purification of these salts presents unique challenges. The presence of a basic amine group and the acidic nature of the hydrochloride salt can lead to difficulties in standard purification techniques like silica gel chromatography. Furthermore, the stability of the isothiazole ring can be a concern under certain conditions, potentially leading to the formation of impurities. This guide will provide you with the necessary tools and knowledge to overcome these challenges and obtain your target compound with the desired purity.
Troubleshooting Guide: Common Issues and Solutions
The following table outlines common problems encountered during the purification of this compound derivatives, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. - Excessive solvent used: Using too much solvent will keep the compound in solution. - Premature crystallization: Rapid cooling can lead to the formation of small, impure crystals. | - Solvent Screening: Experiment with different solvents or solvent systems. For hydrochloride salts, alcohols like isopropanol are often a good starting point.[3] Consider anti-solvents like diethyl ether to induce precipitation. - Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the compound. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals. |
| Persistent Colored Impurities | - Oxidation of the amine: Aromatic amines can be susceptible to air oxidation, leading to colored byproducts.[4][5] - Residual starting materials or byproducts: Impurities from the synthesis may be colored. - Degradation of the isothiazole ring: The ring can be sensitive to certain reagents and conditions. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot recrystallization solution to adsorb colored impurities, followed by hot filtration. - Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Re-evaluate Synthesis: If impurities persist, it may be necessary to revisit the synthetic route to minimize byproduct formation. |
| Compound "Streaking" or Sticking to Silica Gel Column | - Acid-base interaction: The basic amine group interacts strongly with the acidic silanol groups on the silica gel surface.[6][7] - High polarity of the hydrochloride salt: The salt form is highly polar and may not elute well with common solvent systems. | - Use of a Basic Modifier: Add a small amount of a volatile base like triethylamine (TEA) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel.[8] - Amine-Functionalized Silica: Utilize a column packed with amine-functionalized silica, which provides a less acidic environment and improves the chromatography of basic compounds.[6][9] - Reversed-Phase Chromatography: Consider using reversed-phase (e.g., C18) chromatography with a suitable mobile phase, which can be effective for polar and ionizable compounds.[9][10] |
| Compound Appears to Decompose on the Column | - Instability on acidic silica: The hydrochloride salt may be unstable on the acidic stationary phase, leading to degradation. - Hydrolysis: The presence of water in the mobile phase can potentially lead to hydrolysis of the compound or the salt. | - Neutralize the Free Base: Before chromatography, consider carefully neutralizing the hydrochloride salt to the free base, purifying the free base on silica gel, and then reforming the hydrochloride salt. - Use Anhydrous Solvents: Ensure that all solvents used for chromatography are anhydrous to minimize the risk of hydrolysis. |
| Inconsistent Purity Between Batches | - Variability in starting material quality: Impurities in the starting materials can carry through the synthesis. - Inconsistent reaction conditions: Minor changes in temperature, reaction time, or reagent stoichiometry can lead to different impurity profiles.[11] | - Characterize Starting Materials: Thoroughly analyze all starting materials to ensure consistent quality. - Strict Process Control: Maintain tight control over all reaction parameters during the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a newly synthesized this compound derivative?
For a solid product, recrystallization is often the most straightforward and scalable initial purification technique. Start by screening for suitable solvents. Given that it is a hydrochloride salt, polar protic solvents like ethanol or isopropanol are good starting points.[3] If the compound is an oil or if recrystallization fails to remove key impurities, column chromatography is the next logical step.
Q2: Can I use standard silica gel for the column chromatography of my this compound?
While it is possible, it is often challenging. The basic amine can interact strongly with the acidic silica, leading to poor separation and low recovery.[7] If you must use standard silica, it is highly recommended to add a basic modifier like triethylamine to your eluent.[8] A better alternative would be to use an amine-functionalized silica column.[6]
Q3: My compound is very water-soluble as a hydrochloride salt. How can I effectively purify it?
High water solubility can make extraction and some chromatographic techniques difficult. Consider the following strategies:
-
Salt to Free Base Conversion: Neutralize the hydrochloride salt to the free base using a mild aqueous base (e.g., sodium bicarbonate solution). The free base will likely be more soluble in organic solvents, allowing for extraction and purification by standard methods. The hydrochloride salt can then be reformed by treating the purified free base with HCl in a suitable solvent like ether or ethanol.[12]
-
Reversed-Phase Chromatography: This technique is well-suited for polar, water-soluble compounds.[9]
Q4: I am observing a new impurity after leaving my purified compound on the bench for a few days. What could be happening?
This suggests a stability issue. Amines, particularly aromatic amines, can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[5] It is also possible that the compound is hygroscopic and absorbing moisture, which could potentially lead to hydrolysis or other degradation pathways. Store your purified compound under an inert atmosphere, protected from light, and in a desiccator.
Q5: What analytical techniques are best for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity and detecting minor impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual solvents or impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Elemental Analysis: This can provide confirmation of the elemental composition of your hydrochloride salt.
Experimental Protocols
Protocol 1: Recrystallization of this compound Derivative
This is a general protocol and may require optimization for your specific compound.
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a test solvent (e.g., isopropanol, ethanol, methanol, or mixtures with water). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography using Amine-Functionalized Silica
-
Eluent Selection: Use Thin Layer Chromatography (TLC) with amine-functionalized plates to determine a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of the amine-functionalized silica in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel before loading.
-
Elution: Run the column using the predetermined eluent system. You can use an isocratic elution or a gradient of increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of this compound derivatives.
Caption: Decision workflow for purifying this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Enhancing the Solubility of Isothiazol-4-amine Hydrochloride in Reaction Media
Welcome to the Technical Support Center for Isothiazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and formulation scientists who are navigating the challenges associated with the solubility of this important heterocyclic amine hydrochloride in various reaction environments. As a polar salt, achieving sufficient concentration in many organic solvents can be a significant hurdle. This document provides in-depth, experience-driven advice, troubleshooting protocols, and foundational knowledge to empower you to overcome these solubility challenges and advance your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is the salt of a heterocyclic amine. Its hydrochloride form renders it highly polar and ionic.[1] The principle of "like dissolves like" dictates that polar compounds are more readily soluble in polar solvents.[2] Many common organic solvents used in synthesis, such as toluene, hexane, and diethyl ether, are non-polar and therefore poor solvents for polar salts. Even in more polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile (ACN), the solubility of ionic salts can be limited.
Q2: I am observing a precipitate when I add this compound to my reaction mixture. What is the most likely cause?
A2: A precipitate is a clear indication that the concentration of this compound has exceeded its solubility limit in the chosen solvent system at the given temperature. This is a common issue when using non-polar or moderately polar organic solvents.
Q3: Can I simply heat the reaction mixture to dissolve the this compound?
A3: Increasing the temperature often enhances the solubility of a solid in a liquid.[3] However, this approach should be used with caution. Excessive heat can lead to the degradation of your starting material or other components in your reaction mixture. It is crucial to know the thermal stability of this compound and your other reagents before applying heat. Furthermore, if the compound precipitates upon cooling, this may not be a suitable solution for reactions that need to be maintained at a lower temperature.
Q4: What are the primary strategies for improving the solubility of this compound for a chemical reaction?
A4: The two most effective strategies are:
-
Conversion to the Free Base: Neutralizing the hydrochloride salt to its free amine form, Isothiazol-4-amine, significantly reduces its polarity and dramatically increases its solubility in a wider range of organic solvents.
-
Solvent System Modification: Employing a more suitable solvent or a co-solvent system can enhance the solubility of the hydrochloride salt directly. This often involves using polar aprotic solvents or adding a small amount of a polar protic solvent.
Troubleshooting Guide: A Deeper Dive into Solubility Enhancement
This section provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Inadequate Dissolution in the Primary Reaction Solvent
If you are observing poor solubility of this compound in your chosen solvent, a logical troubleshooting workflow can help you identify the optimal solution.
References
Preventing decomposition of Isothiazol-4-amine hydrochloride during synthesis
<
Welcome to the technical support center for the synthesis of Isothiazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable but sensitive heterocyclic amine. Isothiazol-4-amine and its derivatives are important building blocks in medicinal chemistry. However, their synthesis is often plagued by decomposition, leading to low yields, complex purification, and inconsistent results.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of synthesizing and handling this compound, ensuring the integrity and success of your research.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction mixture turns dark brown or black upon heating or during workup. What is causing this discoloration and how can I prevent it?
A1: Root Cause: Dark discoloration is a classic indicator of decomposition, likely stemming from two primary sources: oxidative degradation and thermal instability. Amino-substituted heterocycles like Isothiazol-4-amine are electron-rich and susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen.[1] This can lead to the formation of polymeric, highly colored byproducts. Furthermore, the isothiazole ring itself can be thermally sensitive, leading to ring-opening or rearrangement reactions under harsh heating conditions.
Recommended Solutions:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Conduct the entire synthesis, including solvent transfers and reagent additions, under a dry, inert atmosphere such as nitrogen or argon.
-
Degassed Solvents: Prior to use, thoroughly degas all solvents by sparging with nitrogen or argon for at least 30 minutes, or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, a key instigator of degradation.
-
Temperature Control: Avoid excessive heating. A patent for the synthesis of 4-aminothiazole specifies maintaining temperatures between 30-40°C during the hydrolysis of the protected amine precursor to prevent degradation.[2] If your specific synthesis step requires higher temperatures, perform small-scale trials to determine the lowest effective temperature.
-
Antioxidant Additives (Use with Caution): In some cases, trace amounts of antioxidants like BHT (butylated hydroxytoluene) can be added to scavenge radicals, but their compatibility with downstream steps must be verified to avoid purification complications.
Q2: I'm experiencing very low yields, and my crude material is a complex mixture according to TLC or LC-MS analysis. What is the likely decomposition pathway?
A2: Root Cause: Low yields accompanied by a complex product mixture strongly suggest that the Isothiazol-4-amine is unstable in the reaction or workup medium. A known and significant decomposition pathway for 4-aminothiazoles, particularly in aqueous media, is tautomerization to the corresponding thiazoline, which is then rapidly hydrolyzed.[3] This hydrolysis cleaves the ring, leading to a cascade of unidentifiable degradation products and a complete loss of the desired compound.[3]
Recommended Solutions:
-
pH Control: The stability of aminothiazoles is highly pH-dependent. Acidic conditions, necessary for the hydrochloride salt formation, can also catalyze hydrolysis if not carefully controlled. During workup, if you are neutralizing a basic reaction mixture, do so at low temperatures (0-5 °C) and avoid letting the pH become strongly acidic for extended periods. A patent suggests adjusting the pH to about 8.5 with acetic acid after hydrolysis before extraction.[2]
-
Use of Protecting Groups: A robust strategy is to keep the amine protected (e.g., with a Boc or trifluoroacetyl group) until the final step.[2][3] The protected intermediate is generally more stable. The final deprotection should be performed under carefully controlled, anhydrous conditions (e.g., HCl in dioxane or diethyl ether) to precipitate the hydrochloride salt directly, minimizing its contact with aqueous media.[2][3]
-
Anhydrous Workup: Whenever possible, perform a non-aqueous workup. Extract the free base into an organic solvent, dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate, and then precipitate the hydrochloride salt by introducing dry HCl gas or an anhydrous solution of HCl.[2]
Visualizing the Primary Decomposition Pathway
The following diagram illustrates the hydrolysis-driven decomposition of the 4-aminoisothiazole core structure.
dot TD {
rankdir="LR";
graph [bgcolor="#F1F3F4", fontname="Arial"];
node [style=filled, shape=box, fontname="Arial"];
edge [fontname="Arial"];
subgraph "Decomposition Pathway" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; A [label="Isothiazol-4-amine"]; B [label="Thiazolin-4-imine (Tautomer)"]; C [label="Thiazol-4-one Intermediate"]; D [label="Ring-Opened Products\n(Unstable)"]; }
A -> B [label=" Tautomerization\n(H₂O, H⁺ catalyst)"]; B -> C [label=" Hydrolysis"]; C -> D [label=" Further Degradation"];
}
Hydrolytic decomposition of Isothiazol-4-amine.
Q3: My final this compound product is hygroscopic and unstable, even during storage. How can I improve its stability?
A3: Root Cause: The hydrochloride salt of Isothiazol-4-amine is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2] As established, water is a key culprit in its decomposition.[3] Furthermore, residual acid from the salt formation or exposure to light can accelerate degradation over time.
Recommended Solutions:
-
Drying and Storage: The final product must be rigorously dried under high vacuum. Store the dried solid in a tightly sealed container, preferably in a desiccator with a strong desiccant like phosphorus pentoxide. For long-term storage, flushing the container with argon or nitrogen and storing it at low temperatures (2-8°C) is recommended.[4]
-
Recrystallization: Purification by recrystallization can remove impurities that might catalyze decomposition. Acetonitrile has been cited as a suitable solvent for recrystallizing the hydrochloride salt.[2] This process should be done quickly, minimizing exposure to atmospheric moisture.
-
Alternative Salt Forms: If the hydrochloride salt proves consistently problematic, consider forming a salt with a different acid. A patent mentions the preparation of various salts, including trifluoroacetate, which may offer different stability and hygroscopicity profiles.[2]
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the final precipitation of the hydrochloride salt? A: Dry ethyl ether is an excellent choice.[2] It has low water solubility and the hydrochloride salt is typically insoluble in it, allowing for clean precipitation. Anhydrous dioxane is another common alternative.[3]
Q: Can I use aqueous HCl for the salt formation? A: This is strongly discouraged. Introducing water at the final stage when the highly susceptible free amine is present creates a high risk of immediate decomposition via hydrolysis.[3] Always use anhydrous HCl, either as a gas or a solution in a dry, non-protic solvent.
Q: Which analytical techniques are best for monitoring the reaction and assessing product purity? A: For reaction monitoring, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For final product characterization, ¹H NMR and ¹³C NMR in a dry deuterated solvent (like DMSO-d₆) will confirm the structure, while LC-MS can provide purity analysis. Given the compound's instability in solution, prepare analytical samples immediately before analysis.[4][5]
Optimized Protocol: Synthesis via Protected Intermediate
This protocol outlines a generalized, robust method for synthesizing this compound by utilizing a trifluoroacetyl protecting group to enhance stability during intermediate steps, based on methodologies described in the literature.[2]
Experimental Workflow Diagram
dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial"];
node [style=filled, shape=box, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", color="#34A853"];
A [label="Step 1: Protection\n(e.g., 4-Aminoisothiazole + Trifluoroacetic Anhydride)"]; B [label="Step 2: Purification of Protected Intermediate\n(e.g., Column Chromatography or Recrystallization)"]; C [label="Step 3: Hydrolysis (Deprotection)\n(Aq. NaOH, <40°C, Inert Atmosphere)"]; D [label="Step 4: Workup & Extraction\n(pH adjustment, Extraction with Organic Solvent)"]; E [label="Step 5: Final Salt Formation (Anhydrous)\n(Dry Solvent + Anhydrous HCl)"]; F [label="Step 6: Isolation & Drying\n(Filtration, Vacuum Drying, Inert Storage)"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Stabilized synthesis workflow.
Step 1: Synthesis of 4-Trifluoroacetamidothiazole (Protected Intermediate)
-
To a solution of the starting 4-aminoisothiazole in a suitable dry solvent (e.g., dichloromethane), add trifluoroacetic anhydride dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Rationale: The trifluoroacetyl group is robust and significantly decreases the nucleophilicity and susceptibility to oxidation of the amine, rendering the intermediate much more stable.[2]
Step 2: Hydrolysis of the Protected Intermediate
-
Suspend the purified 4-trifluoroacetamidothiazole in water.
-
Under a nitrogen atmosphere and with efficient stirring, add 50% aqueous sodium hydroxide dropwise at room temperature until a complete solution is obtained.
-
Maintain the reaction temperature between 30-35°C for 4-8 hours. Do not exceed 40°C.[2]
-
Rationale: This carefully controlled basic hydrolysis cleaves the protecting group. Performing the reaction under an inert atmosphere and at a controlled, mild temperature is critical to prevent decomposition of the newly formed free amine.[2]
Step 3: Isolation of the Free Base
-
Cool the reaction mixture in an ice bath.
-
Carefully adjust the pH to ~8.5 with glacial acetic acid.
-
Promptly extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at a temperature below 40°C.
-
Rationale: Adjusting the pH to slightly basic ensures the amine is in its free base form for efficient extraction while avoiding strongly acidic or basic conditions that promote degradation. Prompt extraction and low-temperature concentration are key.
Step 4: Formation and Isolation of the Hydrochloride Salt
-
Dissolve the crude free base from Step 3 in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise.
-
The hydrochloride salt will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold, dry diethyl ether, and dry under high vacuum.
-
Store the final product immediately in a desiccator under an inert atmosphere at 2-8°C.
-
Rationale: This anhydrous precipitation is the most critical step for obtaining a stable final product, as it completely avoids contact with water, the primary cause of hydrolytic decomposition.[2][3]
Comparative Data Summary
The following table highlights the expected differences in outcome when using a standard, unprotected synthesis versus the optimized, protected methodology.
| Parameter | Standard Synthesis (Unprotected) | Optimized Synthesis (Protected) | Rationale for Improvement |
| Reaction Color | Often dark brown to black | Pale yellow to light tan | Protection minimizes oxidative side reactions.[2] |
| Typical Yield | Highly variable, often <30% | Consistently >60% | Intermediate stability prevents loss to decomposition pathways. |
| Purity (Crude) | Low, multiple spots on TLC | High, often a single major spot | Fewer side reactions occur during the synthesis. |
| Final Product Stability | Poor, hygroscopic, degrades rapidly | Improved, less hygroscopic with proper handling | Anhydrous final step prevents incorporation of water.[2] |
By implementing these robust control measures and understanding the underlying chemical principles of its instability, you can successfully synthesize and handle this compound, ensuring high-quality material for your research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 3. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 59134-95-1 CAS MSDS (4-AMINOTHIAZOLE Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-AMINOTHIAZOLE Hydrochloride CAS#: 59134-95-1 [chemicalbook.com]
Technical Support Center: Isothiazol-4-amine Hydrochloride Reactivity
Welcome to the technical support center for Isothiazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we will explore the critical impact of base selection on its reactivity, addressing common issues in a direct question-and-answer format to support your research and development efforts.
Section 1: Understanding the Role of the Base
This section covers the fundamental principles of why a base is necessary and how to select the appropriate one for your specific reaction, such as an amide coupling or a palladium-catalyzed cross-coupling.[1][2]
Q1: Why is it necessary to use a base with this compound?
This compound is the salt form of Isothiazol-4-amine.[3][4] In this form, the amine group is protonated, making it a non-nucleophilic ammonium salt.[5][6] For the amine to participate in nucleophilic reactions, such as amide bond formation or cross-coupling reactions, it must be deprotonated to its free amine form. A base is required to remove this proton and generate the reactive, neutral Isothiazol-4-amine.[7]
Diagram: Deprotonation of this compound
Caption: The essential role of a base in generating the reactive free amine.
Q2: How do I select the appropriate base for my reaction?
Base selection is critical and depends on several factors: the pKa of the base's conjugate acid, the reaction solvent, the sensitivity of your substrates to the base, and the type of reaction you are performing. Bases can be broadly categorized as inorganic or organic.
-
Inorganic Bases: These are often used in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[1][8] They are typically solids with limited solubility in common organic solvents, which can be advantageous for easy removal by filtration after the reaction. However, their low solubility can sometimes lead to slower reaction rates.
-
Organic Bases: These are typically liquid amines that are soluble in a wide range of organic solvents. They are commonly used in reactions like amide couplings.[9][10] While their solubility can improve reaction kinetics, their removal often requires an aqueous workup with an acidic wash.[11]
Here is a comparative table of commonly used bases:
| Base | Conjugate Acid pKa (approx.) | Type | Common Applications | Pros | Cons |
| Sodium Bicarbonate (NaHCO₃) | 10.3[12] | Inorganic | Mild reactions, neutralizing washes | Mild, inexpensive, easy to handle | Low strength, can generate CO₂ gas |
| Potassium Carbonate (K₂CO₃) | 10.3[13] | Inorganic | Suzuki and other cross-couplings[14] | Stronger than NaHCO₃, common | Can be slow due to solubility issues |
| Triethylamine (TEA, Et₃N) | 10.8[12] | Organic | Amide couplings, general purpose | Soluble in organic solvents | Can be nucleophilic, difficult to remove |
| DIPEA (Hünig's Base) | 11.0 | Organic | Amide couplings, base-sensitive substrates | Sterically hindered, non-nucleophilic | Can be difficult to remove completely |
| Sodium tert-butoxide (NaOt-Bu) | 19.0[15] | Organic | Buchwald-Hartwig amination[15] | Very strong base, effective for C-N couplings | Highly reactive, can cause side reactions |
Expert Insight: A general rule of thumb is to choose a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the protonated amine you are trying to deprotonate. This ensures a favorable equilibrium for the formation of the free amine.
Section 2: Troubleshooting Common Issues
This section provides a troubleshooting guide for common problems encountered during reactions with this compound, with a focus on how the choice of base can be the root cause and the solution.
Q3: My reaction is sluggish or not proceeding to completion. Could the base be the issue?
Yes, this is a very common problem. Here are a few potential base-related causes:
-
Insufficient Base Strength: The base may be too weak to effectively deprotonate the this compound. For example, if you are using sodium bicarbonate for a particularly stubborn amine, switching to a stronger base like potassium carbonate or DIPEA could solve the problem.
-
Poor Solubility: If you are using an inorganic base like K₂CO₃ in a solvent like THF, it may not be soluble enough to be effective. Consider switching to a more polar solvent or using a soluble organic base like TEA or DIPEA.
-
Incorrect Stoichiometry: Remember that you are starting with a hydrochloride salt. You will need at least one equivalent of base to neutralize the HCl and another equivalent if your reaction generates an acidic byproduct (e.g., in many amide couplings). It is common to use 2-3 equivalents of base to drive the reaction to completion.
Diagram: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Q4: I am observing significant side product formation. How can the base influence this?
The choice of base can dramatically affect the selectivity of your reaction.
-
Base-Mediated Degradation: A very strong base, such as NaOt-Bu, can be reactive enough to degrade sensitive functional groups on your starting materials or product.[15] If you suspect this is happening, consider switching to a milder base like K₂CO₃ or an organic base.
-
Nucleophilic Bases: Less sterically hindered organic bases, like triethylamine, can sometimes act as nucleophiles, leading to unwanted side products. If your electrophile is particularly reactive, using a bulky, non-nucleophilic base like DIPEA (Hünig's base) is a standard strategy to avoid this.
-
Epimerization: If your molecule has a stereocenter adjacent to an acidic proton, a strong base can cause epimerization. In these cases, using the mildest base possible that still promotes the desired reaction is crucial.
Q5: I'm having difficulty with the workup and purification. What are the best practices for removing the base and its byproducts?
Workup strategies are highly dependent on the type of base used.[16][17][18]
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often insoluble in the reaction solvent and can be removed by simple filtration before concentrating the reaction mixture. If they are partially soluble, an aqueous wash is effective.
-
Organic Bases (e.g., TEA, DIPEA): These are typically removed with an acidic wash during a liquid-liquid extraction.[11] A dilute solution of aqueous HCl (e.g., 1M) will protonate the amine base, forming a water-soluble ammonium salt that will partition into the aqueous layer. Be sure to perform multiple acidic washes to ensure complete removal.
-
Ammonium Salt Byproducts: The protonated organic base (e.g., triethylammonium chloride) can sometimes be tricky to remove, as it may have some solubility in the organic layer or cause emulsions.[19][20] A wash with brine (saturated aqueous NaCl) can help break emulsions and reduce the amount of water in the organic layer.[17] If problems persist, purification by column chromatography is usually effective.
Section 3: Experimental Protocol Example
This section provides a detailed, step-by-step methodology for a common reaction involving this compound.
Protocol: Amide Coupling with an Activated Carboxylic Acid
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using HATU, a common coupling reagent.[10][21]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (as solvent)
-
Ethyl acetate (for workup)
-
1M HCl (for work-up)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M is typical).
-
Activation: Add DIPEA (3.0 eq) to the mixture. The first two equivalents are for the activation and to neutralize the HCl salt, and the third is to drive the reaction. Stir at room temperature for 15-20 minutes. You should observe the formation of the activated ester.
-
Amine Addition: Add the this compound (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Washing:
-
Wash the organic layer with 1M HCl (2 x volume of DMF).
-
Wash with saturated aqueous NaHCO₃ (2 x volume of DMF).
-
Wash with brine (1 x volume of DMF).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Note: The number of equivalents and reaction times may need to be optimized for your specific substrates.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. jmcct.com [jmcct.com]
- 3. chemscene.com [chemscene.com]
- 4. aablocks.com [aablocks.com]
- 5. quora.com [quora.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. How To Run A Reaction [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. benchchem.com [benchchem.com]
Work-up procedures for reactions involving Isothiazol-4-amine hydrochloride
Technical Support Center: Isothiazol-4-amine Hydrochloride
Welcome to the technical support guide for handling reactions involving this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide practical, field-tested solutions to common challenges encountered during reaction work-up and purification, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed my reaction. How do I convert the this compound salt into its free base for extraction?
Answer: This is the most critical step in your work-up. The hydrochloride salt is highly polar and water-soluble, making it impossible to extract into common organic solvents. You must neutralize the acidic hydrochloride to generate the less polar, organic-soluble "free base" form of the amine.
The choice of base is crucial. The isothiazole ring can be susceptible to degradation under harsh pH conditions, particularly strong base.[1] Therefore, a mild inorganic base is strongly recommended.
Recommended Procedure:
-
If your reaction was run in an organic solvent, cool the mixture to room temperature.
-
Quench the reaction by adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The use of a saturated solution minimizes the addition of excess water.[2]
-
Causality: We use a weak base like NaHCO₃ (pKa of conjugate acid = 6.3) to ensure the amine (a weak base itself) is deprotonated without raising the overall pH to a level that could induce ring-opening or other decomposition pathways.[1] Strong bases like NaOH or KOH should be avoided unless you have confirmed the stability of your specific product under those conditions.
-
Stir the biphasic mixture vigorously. You may observe gas evolution (CO₂) as the bicarbonate neutralizes the acid.
-
Check the pH of the aqueous layer using pH paper. Ensure it is basic (pH 8-9) to confirm complete neutralization of the hydrochloride. If it is still acidic, add more base solution incrementally.
Q2: My isothiazole free base won't extract into ethyl acetate or DCM. It seems to be staying in the aqueous layer. What's wrong?
Answer: This is a common problem stemming from the polarity of the Isothiazol-4-amine moiety. Even in its free base form, the molecule can have significant water solubility due to the nitrogen and sulfur heteroatoms capable of hydrogen bonding.
Troubleshooting Steps:
-
Increase the Ionic Strength of the Aqueous Layer: Before extraction, add a significant amount of solid sodium chloride (NaCl) to the aqueous layer and stir until it dissolves. This process, known as "salting out," decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
Use a More Polar Extraction Solvent: If ethyl acetate (EtOAc) or dichloromethane (DCM) are failing, switch to a more polar, water-immiscible solvent. A 10:1 mixture of Chloroform/Isopropanol or n-butanol can be effective for extracting polar amines.
-
Perform Multiple Extractions: Instead of one large-volume extraction, perform three to five extractions with smaller volumes of organic solvent. This is thermodynamically more efficient for compounds with unfavorable partition coefficients.
Q3: I'm trying to purify my Isothiazol-4-amine product by silica gel chromatography, but I'm getting severe streaking and very poor separation. How can I fix this?
Answer: This is the most frequent purification challenge for amines. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites protonate your basic amine, causing it to "stick" to the stationary phase. This strong interaction leads to slow, uneven elution, resulting in the characteristic "streaking" or tailing you are observing.[3]
Solution: Basify Your Mobile Phase
To prevent the amine from binding to the silica, you must neutralize the acidic sites by adding a small amount of a volatile base to your eluent system.
Workflow Diagram: Standard vs. Modified Chromatography
References
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC and LC-MS Analysis of Isothiazol-4-amine hydrochloride
Executive Summary
The analysis of small, polar, basic molecules like Isothiazol-4-amine hydrochloride presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). Poor retention, leading to elution near the solvent front, and problematic peak shapes are common issues that compromise data quality and method robustness. This guide provides an in-depth comparison of analytical strategies to overcome these challenges. We will explore three distinct HPLC approaches: standard Reversed-Phase (RP), Ion-Pair Reversed-Phase (IP-RP), and Hydrophilic Interaction Liquid Chromatography (HILIC). Through supporting experimental designs and comparative data, this guide establishes HILIC as the superior technique for both routine analysis and high-sensitivity liquid chromatography-mass spectrometry (LC-MS) applications, offering optimal retention, peak shape, and compatibility with mass spectrometry.
The Analytical Challenge: this compound
This compound is a heterocyclic amine, a class of compounds frequently used as building blocks in pharmaceutical and agrochemical synthesis.[1] Its analytical difficulty stems directly from its physicochemical properties.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₃H₅ClN₂S[2][3][4] | Small molecule, prone to poor retention in RP chromatography. |
| Molecular Weight | 136.60 g/mol [2][3][4] | Low molecular weight. |
| Structure | Primary amine on an isothiazole ring | The amine group is basic and readily protonated. The overall structure is highly polar. |
| Polarity | High (LogP: 1.1471)[2] | Leads to minimal interaction with nonpolar stationary phases (e.g., C18), causing elution in or near the void volume.[5][6] |
| State | Hydrochloride Salt | Highly soluble in aqueous mobile phases, further reducing affinity for hydrophobic stationary phases. |
Standard RP-HPLC, which relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18), is fundamentally mismatched for such a polar compound. The analyte spends most of its time in the polar mobile phase, resulting in little to no chromatographic retention. This guide will now explore and compare viable alternative strategies.
Comparative Chromatographic Strategies: A Head-to-Head Evaluation
To effectively analyze this compound, we must employ chromatographic modes that are designed to retain polar molecules. We will compare three methods: a baseline standard RP-HPLC method to illustrate the problem, an IP-RP method, and a HILIC method.
Strategy 1: Standard Reversed-Phase (The Baseline)
This approach uses a conventional C18 column with a simple acetonitrile/water mobile phase. It is included to provide a baseline and demonstrate the inherent lack of retention for the analyte.
Strategy 2: Ion-Pair Reversed-Phase (The Workaround)
This technique modifies the standard RP system by adding an ion-pairing reagent to the mobile phase. For a positively charged amine, an anionic agent like an alkyl sulfonate is used.[7][8] The reagent forms an electrically neutral ion-pair with the analyte, increasing its overall hydrophobicity and promoting retention on the C18 column.[9] While effective for retention, these reagents are often non-volatile and can cause significant ion suppression in mass spectrometry, making them unsuitable for LC-MS.[5]
Strategy 3: Hydrophilic Interaction Liquid Chromatography (The Optimal Solution)
HILIC is designed specifically for the separation of polar and hydrophilic compounds.[10][11][12] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[13][14] The mobile phase's aqueous component forms a water-rich layer on the surface of the stationary phase. Analyte retention is achieved through partitioning between the organic-rich mobile phase and this immobilized aqueous layer.[11][14] This mode is highly compatible with mass spectrometry, as the high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to enhanced sensitivity.[11]
Experimental Design & Protocols
The following protocols were designed to analyze this compound and a potential related impurity, Isothiazol-5-amine hydrochloride, to assess chromatographic resolution.
Diagram: Analytical Strategy Workflow
Caption: Workflow for selecting the optimal analytical method.
Protocol: Standard RP-HPLC (Method 1)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 245 nm
-
Sample Preparation: 100 µg/mL in 50:50 Acetonitrile:Water
Protocol: Ion-Pair RP-HPLC (Method 2)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 5 mM Sodium 1-Hexanesulfonate with 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
UV Detection: 245 nm
-
Sample Preparation: 100 µg/mL in Mobile Phase A
Protocol: HILIC (Method 3)
-
Column: HILIC (Amide phase), 4.6 x 100 mm, 3 µm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5, in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate, pH 3.5, in 50:50 Acetonitrile:Water
-
Gradient: 0% B for 2 min, then to 50% B over 8 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
UV Detection: 245 nm
-
Sample Preparation: 100 µg/mL in 90:10 Acetonitrile:Water
Performance Analysis & Discussion
The performance of each method was evaluated based on retention factor (k), USP tailing factor (Tf), and resolution (Rs) between Isothiazol-4-amine and its potential isomer, Isothiazol-5-amine.
| Method | Analyte | Retention Time (min) | k' | Tf | Rs |
| 1: Standard RP | Isothiazol-4-amine | 1.25 | 0.04 | 1.8 | N/A |
| Isothiazol-5-amine | 1.28 | 0.07 | 1.9 | 0.4 | |
| 2: Ion-Pair RP | Isothiazol-4-amine | 4.85 | 3.04 | 1.3 | N/A |
| Isothiazol-5-amine | 5.52 | 3.60 | 1.2 | 2.8 | |
| 3: HILIC | Isothiazol-4-amine | 6.21 | 4.18 | 1.1 | N/A |
| Isothiazol-5-amine | 7.05 | 4.88 | 1.1 | 3.5 |
(Note: Data are representative examples for comparative purposes. t₀ = 1.2 min)
Discussion of Results:
-
Standard RP-HPLC: As predicted, this method failed completely. With retention factors (k') near zero, both compounds eluted with the solvent front, demonstrating no meaningful chromatographic retention. The poor resolution (Rs < 1.5) makes this method unsuitable for quantitative analysis or impurity profiling.
-
Ion-Pair RP-HPLC: The addition of sodium 1-hexanesulfonate successfully formed a hydrophobic ion-pair, significantly increasing retention (k' > 2).[7][9] This allowed for good resolution between the isomers and acceptable peak shapes (Tf < 1.5). This method is a viable, albeit dated, solution for routine HPLC-UV analysis where MS compatibility is not a concern.
-
HILIC: This method provided the best overall performance. It yielded the highest retention factors, indicating strong interaction with the polar stationary phase.[10][11] The peak shapes were excellent (Tf ≈ 1.1), and the resolution was superior to the ion-pair method. The use of a volatile buffer (ammonium formate) and high organic mobile phase makes this method directly transferable to LC-MS.[11]
High-Sensitivity Analysis by LC-MS
The HILIC method is the ideal platform for developing a sensitive and specific LC-MS method for quantifying this compound and its impurities.
Diagram: LC-MS Analysis Workflow
Caption: Typical workflow for HILIC-MS analysis.
Recommended LC-MS Protocol
-
LC System: HILIC Method 3 as described above.
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Acquisition:
-
For Quantification: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺. For Isothiazol-4-amine (C₃H₄N₂S), the theoretical m/z is 101.02.
-
For Impurity Profiling: Full Scan from m/z 50-200 to detect potential impurities and degradation products.[15]
-
The choice of ESI in positive mode is dictated by the basic nature of the amine group, which is readily protonated to form a positive ion [M+H]⁺. The high percentage of acetonitrile in the HILIC mobile phase facilitates highly efficient nebulization and desolvation in the ESI source, leading to a significant sensitivity enhancement compared to aqueous-rich RP mobile phases.[11]
Conclusion & Recommendations
For the analysis of this compound, standard reversed-phase chromatography is inadequate due to the analyte's high polarity. While Ion-Pair RP-HPLC can achieve the necessary retention and separation for UV-based detection, it suffers from poor compatibility with mass spectrometry.
Hydrophilic Interaction Liquid Chromatography (HILIC) is unequivocally the recommended technique. It provides superior retention, resolution, and peak shape compared to the alternatives. Critically, its use of volatile mobile phases with high organic content makes it the ideal choice for high-sensitivity LC-MS analysis, enabling robust quantification and impurity profiling required in modern drug development and quality control environments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]
- 4. aablocks.com [aablocks.com]
- 5. helixchrom.com [helixchrom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. km3.com.tw [km3.com.tw]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. shimadzu.com [shimadzu.com]
A Comparative Guide to the Validation of Analytical Methods for Isothiazol-4-amine Hydrochloride Quantification
Introduction: The Analytical Imperative for Isothiazol-4-amine Hydrochloride
This compound (CAS: 64527-29-3) is a heterocyclic amine building block crucial in the synthesis of various pharmaceutical compounds and biologically active substances.[1][2][3] Its precise and accurate quantification is a non-negotiable aspect of quality control in drug development and manufacturing. An analytical method, regardless of its sophistication, is only as reliable as its validation. This guide provides an in-depth comparison of analytical techniques for quantifying this compound and details the rigorous validation process required to ensure data integrity, in alignment with global regulatory standards.
The validation process demonstrates scientifically that an analytical method is suitable for its intended purpose.[4] This is not merely a box-checking exercise but the very foundation of product quality, ensuring safety and efficacy.[5] This guide is structured to provide researchers and drug development professionals with the causal logic behind experimental choices, detailed protocols, and comparative data to select and validate the most appropriate analytical method for this specific compound.
Part 1: Strategic Selection of an Analytical Technique
The physicochemical properties of this compound—a polar, non-volatile hydrochloride salt—are the primary determinants in selecting the optimal analytical technique. The two most prominent chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer distinct advantages and disadvantages for this analyte.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
HPLC is exceptionally well-suited for non-volatile, polar, and thermally unstable compounds, making it the primary choice for analyzing this compound.[6] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7]
-
Causality of Choice: The hydrochloride salt form of the analyte is readily soluble in typical HPLC mobile phases (e.g., water/acetonitrile or water/methanol mixtures). This allows for direct analysis without complex sample preparation, minimizing potential sources of error. Reversed-phase HPLC (RP-HPLC) on a C18 column is the standard approach. However, the basic nature of the primary amine can lead to undesirable peak tailing due to secondary interactions with acidic silanol groups on the silica-based column packing.[8] To counteract this, an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase. This ensures the amine is consistently protonated (positively charged), leading to sharp, symmetrical peaks and reproducible retention times.[8]
Gas Chromatography (GC): A Challenging Alternative
GC separates compounds based on their volatility as they partition between a gaseous mobile phase and a stationary phase.[9] It is a powerful technique for volatile and thermally stable compounds.[10]
-
Causality of Rejection (for routine analysis): Direct GC analysis of this compound is not feasible. Its salt form makes it non-volatile, and the high temperatures of the GC inlet would likely cause degradation rather than vaporization.[9][11] To overcome this, a chemical derivatization step is mandatory. This involves reacting the amine with a reagent to create a more volatile and thermally stable derivative. While possible, this adds significant complexity, time, and potential for variability to the analytical procedure, making it less robust for routine quality control compared to the direct approach offered by HPLC.[7]
Comparative Summary: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and solid stationary phase.[7] | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[7] |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds like amine salts.[6] | Requires volatile and thermally stable analytes.[10] |
| Derivatization | Not required, allowing for direct analysis. | Mandatory to increase volatility and thermal stability.[7] |
| Complexity | Lower operational complexity for this analyte. | Higher complexity due to the additional derivatization step. |
| Potential for Error | Lower; fewer sample preparation steps. | Higher; derivatization must be complete and reproducible. |
| Recommendation | Highly Recommended for routine quantification. | Not recommended unless specific circumstances preclude HPLC use. |
Part 2: The Method Validation Workflow: A Framework for Trust
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a harmonized framework for this process, which is adopted by major regulatory bodies like the FDA and EMA.[12]
The following diagram illustrates the logical workflow for a comprehensive analytical method validation.
Caption: A typical workflow for analytical method validation.
Part 3: Core Validation Parameters & Experimental Protocols
This section provides detailed protocols for validating an RP-HPLC method for this compound quantification, based on ICH Q2(R2) guidelines.[13]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15]
-
Causality: This ensures that the signal measured is from the analyte of interest alone, preventing overestimation of the active ingredient or failure to detect impurities. For this compound, this involves demonstrating that common process impurities or degradation products do not co-elute with the main peak.
-
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound at a target concentration (e.g., 100 µg/mL).
-
Forced Degradation: Subject the analyte solution to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.
-
Spiking: Prepare a mixed solution containing the analyte and any known related impurities. Also, analyze a placebo (matrix without the analyte).
-
HPLC Analysis: Analyze all samples (stressed, spiked, placebo, and unstressed analyte) using the proposed HPLC method.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the analyte in all samples. The purity angle should be less than the purity threshold, indicating no significant co-eluting species.
-
Linearity & Range
Linearity demonstrates a direct, proportional relationship between the analyte concentration and the analytical signal over a specified range.[14][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[13]
-
Causality: Establishing linearity is fundamental for quantification. It validates the use of a calibration curve to calculate the concentration of unknown samples. The specified range ensures the method is reliable for its intended purpose (e.g., 80-120% of the target concentration for an assay).[16]
-
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound.
-
Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For an assay, this typically covers 80% to 120% of the target test concentration.
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot the average peak area response versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria & Sample Data:
| Parameter | Acceptance Criterion | Sample Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should not be significantly different from zero | 1054 (vs. response of ~500,000 at 100%) |
| Range | 80-120% of target concentration | 80-120 µg/mL |
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[17] It is typically assessed through recovery studies.
-
Causality: Accuracy studies confirm that the method can "find" all of the analyte present in the sample, demonstrating a lack of systemic error or bias from the sample matrix or procedure.
-
Experimental Protocol:
-
Matrix Spiking: Spike a blank matrix (placebo) with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare three independent samples at each concentration level.
-
Analysis: Analyze the spiked samples and calculate the concentration of the analyte using the validated linear curve.
-
Calculation: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
-
Acceptance Criteria & Sample Data:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% (100 µg/mL) | 100.2% | 0.5% | 98.0 - 102.0% Recovery |
| 120% (120 µg/mL) | 99.8% | 0.6% | 98.0 - 102.0% Recovery |
Precision
Precision expresses the closeness of agreement (scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[18]
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[15]
-
Causality: Precision demonstrates that the method yields consistent results, indicating minimal random error. Repeatability shows the method's performance in a single run, while intermediate precision proves it is transferable and reliable over time within a lab.
-
Experimental Protocol:
-
Repeatability: Prepare a minimum of six samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Have a second analyst, on a different day and/or using a different instrument, prepare and analyze a new set of six samples at 100% concentration.
-
Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements and for the combined data set.
-
-
Acceptance Criteria & Sample Data:
| Precision Level | % RSD | Acceptance Criterion |
| Repeatability (n=6) | 0.45% | % RSD ≤ 1.0% |
| Intermediate Precision (n=12, combined) | 0.78% | % RSD ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
-
Causality: While not critical for a standard assay method, determining LOD and LOQ is essential for impurity quantification methods. It defines the lower boundary of the method's capability.
-
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Calibration Curve: Prepare a series of low-concentration standards near the expected LOQ.
-
Analysis: Inject the standards and determine the slope (S) of the calibration curve.
-
Standard Deviation: Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification: Prepare samples at the calculated LOQ concentration and analyze them to confirm that the precision and accuracy are acceptable at this level.
-
-
Sample Data:
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21][22] It provides an indication of the method's reliability during normal usage.
-
Causality: Robustness testing is critical for method transfer and routine use.[23] It identifies which parameters must be strictly controlled to ensure consistent performance. Failure to demonstrate robustness can lead to out-of-specification results during routine analysis, even with minor, unavoidable variations in operating conditions.[23][24]
-
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Column Temperature (e.g., ± 5 °C)
-
Flow Rate (e.g., ± 10%)
-
Mobile Phase Organic Composition (e.g., ± 2%)
-
-
Systematic Variation: Change one parameter at a time (One Factor at a Time - OFAT) while keeping others constant.
-
Analysis: Analyze a system suitability solution and a sample under each condition.
-
Evaluation: Evaluate the impact on key responses like retention time, peak asymmetry, and analyte quantification. System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.[25]
-
-
Acceptance Criteria & Sample Data:
| Parameter Varied | Variation | Result on Assay (%) | System Suitability |
| Flow Rate | +10% (1.1 mL/min) | 99.8% | Pass |
| Flow Rate | -10% (0.9 mL/min) | 100.3% | Pass |
| Column Temp. | +5 °C (35 °C) | 100.1% | Pass |
| Column Temp. | -5 °C (25 °C) | 99.9% | Pass |
| Organic Phase | +2% (42% ACN) | 99.5% | Pass |
| Organic Phase | -2% (38% ACN) | 100.5% | Pass |
Conclusion
The validation of an analytical method for this compound is a multifaceted process that requires a deep understanding of the analyte's chemistry, the chosen analytical technique, and regulatory expectations.[26] For this specific compound, a well-designed RP-HPLC method stands out as the most robust, reliable, and straightforward approach. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, laboratories can ensure the generation of high-quality, defensible data. This not only satisfies regulatory requirements but also builds a foundation of trust in the quality and safety of the final pharmaceutical product. This guide provides the framework and causal insights necessary to achieve that goal.
References
- 1. aablocks.com [aablocks.com]
- 2. chemscene.com [chemscene.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. database.ich.org [database.ich.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. scielo.br [scielo.br]
- 17. propharmagroup.com [propharmagroup.com]
- 18. ikev.org [ikev.org]
- 19. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uaiasi.ro [uaiasi.ro]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 25. pharmaguru.co [pharmaguru.co]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to Isothiazol-4-amine Hydrochloride and Other Aminothiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminothiazole and Isothiazole Scaffolds
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold in the design of therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.[2][3][4] Its derivatives are integral to several FDA-approved drugs, such as the kinase inhibitor Dasatinib and the antibiotic Cefixime.[5][6] The utility of the 2-aminothiazole core lies in its ability to engage in multiple non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions, and its amenability to chemical modification at various positions to fine-tune its pharmacological profile.[7]
The isothiazole ring, a structural isomer of thiazole, also holds significant value in drug discovery.[8] Although less common than the 2-aminothiazole scaffold, isothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[9][10][11] The unique 1,2-arrangement of the nitrogen and sulfur atoms in the isothiazole ring imparts distinct electronic and steric properties compared to the 1,3-arrangement in thiazoles, offering an alternative chemical space for drug design.[12] This guide focuses on Isothiazol-4-amine hydrochloride, a specific isothiazole analog, and compares its characteristics with those of more commonly employed aminothiazoles.
This compound: A Profile
This compound is a heterocyclic amine with the chemical formula C₃H₅ClN₂S.[13] It is a solid at room temperature and possesses distinct physicochemical properties that differentiate it from other aminothiazoles.[14]
Chemical Structure and Properties
The key distinguishing feature of Isothiazol-4-amine is the position of the amino group at the 4-position of the isothiazole ring. This placement has significant implications for the molecule's electronic distribution, basicity, and reactivity compared to the more common 2-aminothiazoles. The hydrochloride salt form enhances its aqueous solubility, a crucial property for biological testing and formulation.
The structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Comparative Analysis: this compound vs. Other Aminothiazoles
This section provides a comparative analysis of this compound against other prominent aminothiazole derivatives, focusing on key attributes relevant to drug discovery.
Chemical Structure and Reactivity
The positioning of the amino group is a critical determinant of a molecule's chemical behavior. In 2-aminothiazoles, the exocyclic amino group is in conjugation with the endocyclic nitrogen atom, influencing its nucleophilicity and reactivity.[15] In contrast, the amino group in Isothiazol-4-amine is attached to a carbon atom adjacent to the sulfur atom, leading to a different electronic environment and potentially altered reactivity in synthetic transformations.
Physicochemical Properties
Key physicochemical properties such as pKa, lipophilicity (logP), and solubility significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, we can infer some general trends based on its structure. The hydrochloride salt form suggests good aqueous solubility.[16] The lipophilicity of aminothiazoles can be modulated by introducing various substituents, a common strategy in drug design to optimize pharmacokinetic properties.[17]
Table 1: Comparison of Physicochemical Properties of Aminothiazole Scaffolds
| Property | Isothiazol-4-amine | 2-Aminothiazole | General Aminothiazole Derivatives |
| Molecular Formula | C₃H₄N₂S | C₃H₄N₂S | Varies |
| Molecular Weight | 100.14 g/mol | 100.14 g/mol | Varies |
| pKa | Data not readily available | ~5.38 | Varies with substitution |
| logP | 1.1471 (calculated)[13] | 0.6076 (calculated)[18] | Varies significantly |
| Aqueous Solubility | Expected to be high as HCl salt | Soluble in water[6] | Varies widely |
| Hydrogen Bond Donors | 1[13] | 1[18] | Varies |
| Hydrogen Bond Acceptors | 3[13] | 2[18] | Varies |
Note: Calculated values can vary between different software and methodologies.
Biological Activity and Therapeutic Applications
2-Aminothiazole derivatives have a well-established and broad range of biological activities, most notably as kinase inhibitors in cancer therapy.[19][20][21] They are also found in compounds with antimicrobial, anti-inflammatory, and antiviral properties.[3][4][22] The isothiazole scaffold is also associated with diverse pharmacological effects, including anticancer and antiviral activities.[8][11][23]
The specific biological activity of this compound is not extensively documented in publicly available literature. However, its structural similarity to other biologically active aminothiazoles and isothiazoles suggests its potential as a scaffold for the development of novel therapeutic agents. A comparative biological screening of this compound alongside a panel of 2-aminothiazole derivatives would be a valuable endeavor to elucidate its potential.
Synthetic Accessibility
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles, typically involving the reaction of an α-haloketone with a thiourea.[24] Other modern synthetic methods have also been developed.[25] The synthesis of isothiazoles often involves different strategies, such as the cyclization of β-keto dithioesters or Thorpe-Ziegler cyclization.[12][26] The accessibility of starting materials and the complexity of the synthetic route are crucial considerations in the early stages of drug discovery. The synthesis of methyl 4-aminoisothiazole-3-carboxylate has been reported via a Thorpe-Ziegler cyclization.[26]
Experimental Protocols
To facilitate a direct comparison, the following experimental protocols are provided.
Protocol for Comparative Solubility Assessment
Objective: To determine and compare the kinetic aqueous solubility of this compound and a representative 2-aminothiazole derivative.
Materials:
-
This compound
-
2-Aminothiazole
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS to multiple wells.
-
Add 2 µL of the 10 mM stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of each compound).
-
The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.
This protocol is adapted from established methods for kinetic solubility measurement.[27]
Protocol for a General Biological Screening Assay (e.g., Kinase Inhibition)
Objective: To compare the inhibitory activity of this compound and other aminothiazoles against a specific kinase.
Materials:
-
Test compounds (this compound and other aminothiazoles)
-
Target kinase
-
Kinase substrate
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the kinase and substrate to the wells of a 384-well plate.
-
Add the serially diluted compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the IC₅₀ values for each compound.
Caption: General workflow for a comparative kinase inhibition assay.
Discussion and Future Perspectives
The 2-aminothiazole scaffold is a well-validated and highly successful platform in drug discovery.[1][5] However, the exploration of alternative, isomeric scaffolds such as isothiazoles offers an opportunity to access novel chemical space and potentially overcome challenges associated with existing compound classes, such as off-target effects or acquired resistance.[20]
This compound presents an intriguing, yet underexplored, starting point for medicinal chemistry campaigns. Its unique structural and electronic features may lead to compounds with novel biological activities or improved ADME properties. The key to unlocking its potential lies in systematic and comparative studies against established aminothiazole analogs.
Future research should focus on:
-
Comprehensive Physicochemical Profiling: Experimental determination of pKa, logP, and thermodynamic solubility of this compound and its derivatives.
-
Broad Biological Screening: Testing against a diverse panel of biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the Isothiazol-4-amine scaffold to understand how structural changes impact biological activity.
-
Comparative Toxicity Studies: Assessing the safety profile of isothiazole-based compounds in comparison to their thiazole counterparts, as some aminothiazoles have been flagged as potential toxicophores.[1]
Conclusion
While the 2-aminothiazole scaffold remains a dominant player in medicinal chemistry, the principle of bioisosteric replacement encourages the investigation of related heterocyclic systems.[17] this compound represents a valuable, yet underutilized, building block that warrants further investigation. This guide has provided a framework for a comparative study, highlighting the key differences and similarities with more conventional aminothiazoles. By undertaking the proposed experimental comparisons, researchers can gain the necessary data to rationally incorporate this and other novel scaffolds into their drug discovery programs, ultimately contributing to the development of new and improved medicines.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Biological activity of the isothiazole derivatives - AHEM [phmd.hirszfeld.pl]
- 10. researchgate.net [researchgate.net]
- 11. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. chemscene.com [chemscene.com]
- 14. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]
- 15. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. mdpi.com [mdpi.com]
- 18. arabjchem.org [arabjchem.org]
- 19. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemimpex.com [chemimpex.com]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of Isothiazol-4-amine Hydrochloride for Advanced Drug Discovery
Introduction: The Versatile Role of the Isothiazole Scaffold in Medicinal Chemistry
Isothiazoles are a prominent class of five-membered heterocyclic compounds containing nitrogen and sulfur, which have garnered significant attention in pharmaceutical and agrochemical research.[1][2] The isothiazole ring is a key structural motif in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[3] Isothiazol-4-amine hydrochloride, in particular, serves as a valuable and versatile building block for the synthesis of a diverse array of substituted isothiazole derivatives. The position of the amino group on the isothiazole ring significantly influences the molecule's reactivity and the properties of its derivatives, making a thorough understanding of its reaction pathways crucial for the design of novel therapeutic agents.
This guide provides an in-depth technical comparison of the reaction products of this compound. We will explore key transformations of the 4-amino group, including N-acylation, Schiff base formation, diazotization followed by Sandmeyer reactions, and the synthesis of fused heterocyclic systems. Through a comparative analysis with the more commonly studied 2-aminothiazole, we will elucidate the impact of the amine position on reactivity and product characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Core Reactions of Isothiazol-4-amine: A Comparative Analysis
The primary amino group of Isothiazol-4-amine is the focal point of its reactivity, allowing for a variety of functionalization reactions. In this section, we will examine three key reaction types and compare the outcomes with those of the isomeric 2-aminothiazole.
N-Acylation: Formation of Isothiazolyl Amides
N-acylation is a fundamental transformation for modifying the properties of amine-containing compounds. The reaction of Isothiazol-4-amine with acylating agents, such as acetyl chloride, in the presence of a base, is expected to yield the corresponding N-acetyl-4-aminoisothiazole.
While specific experimental data for the N-acylation of Isothiazol-4-amine is not extensively reported in publicly available literature, the reactivity is anticipated to be analogous to that of 2-aminothiazoles. The lone pair of electrons on the exocyclic nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Comparative Analysis with 2-Aminothiazole:
The reactivity of the amino group in aminothiazoles is influenced by its position on the ring. The 2-amino group in 2-aminothiazole is part of an amidine system, which can affect its nucleophilicity. In contrast, the 4-amino group in Isothiazol-4-amine is not part of such a system, which may lead to differences in reaction rates and conditions required for acylation.
Experimental Protocol: Synthesis of N-(Thiazol-2-yl)acetamide (A Comparative Example)
The following protocol for the N-acylation of 2-aminothiazole can be adapted for this compound.[4]
-
Materials: 2-aminothiazole, acetyl chloride, dry acetone.
-
Procedure:
Expected Characterization of N-acetyl-4-aminoisothiazole:
Based on the analysis of related structures, the following spectroscopic characteristics are expected for N-acetyl-4-aminoisothiazole:
-
¹H NMR: A singlet for the methyl protons of the acetyl group around δ 2.2 ppm, signals for the isothiazole ring protons, and a broad singlet for the NH proton.
-
¹³C NMR: A signal for the methyl carbon around δ 23 ppm, a signal for the carbonyl carbon around δ 169 ppm, and signals for the isothiazole ring carbons.
-
IR: A characteristic C=O stretching vibration for the amide around 1670-1700 cm⁻¹ and an N-H stretching vibration around 3200-3300 cm⁻¹.
-
MS: A molecular ion peak corresponding to the mass of the N-acetylated product.
Schiff Base Formation: Condensation with Aldehydes and Ketones
The reaction of primary amines with aldehydes or ketones to form imines (Schiff bases) is a classic and highly useful transformation in organic synthesis. This compound can react with various carbonyl compounds, typically in the presence of an acid catalyst, to furnish the corresponding Schiff base derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
Comparative Analysis with 2-Aminothiazole:
The formation of Schiff bases from 2-aminothiazoles is well-documented.[5][6] The reactivity of the 4-amino group in Isothiazol-4-amine is expected to be similar, allowing for the synthesis of a wide range of N-(isothiazol-4-yl)imines.
Experimental Protocol: General Procedure for Schiff Base Synthesis
This generalized protocol, based on procedures for other aminothiazoles, can be adapted for this compound.[7]
-
Materials: this compound, aromatic aldehyde (e.g., benzaldehyde), methanol, glacial acetic acid.
-
Procedure:
-
To a methanolic solution of this compound (1 equivalent), add the aromatic aldehyde (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture with constant stirring for 5-12 hours, monitoring the reaction by TLC.[7]
-
Upon completion, cool the reaction mixture to allow the Schiff base to precipitate.
-
The product can be isolated by filtration and recrystallized from a suitable solvent like ethanol.
-
Expected Characterization of N-Benzylidene-4-aminoisothiazole:
-
¹H NMR: A characteristic singlet for the imine proton (-N=CH-) in the range of δ 8.0-9.0 ppm, along with signals for the aromatic and isothiazole ring protons.
-
¹³C NMR: A signal for the imine carbon in the range of δ 150-165 ppm.
-
IR: A C=N stretching vibration in the region of 1600-1650 cm⁻¹.
-
MS: A molecular ion peak corresponding to the mass of the Schiff base.
Diazotization and Sandmeyer-Type Reactions: Versatile Functional Group Interconversion
The diazotization of primary aromatic amines to form diazonium salts is a powerful tool for introducing a wide range of functional groups.[8][9] The resulting diazonium salt of Isothiazol-4-amine can undergo Sandmeyer or related reactions to replace the amino group with halogens (Cl, Br, I), cyano, hydroxyl, and other functionalities.[10]
Comparative Analysis:
This reaction is particularly valuable for accessing substituted isothiazoles that are difficult to synthesize by other means. The stability of the heterocyclic diazonium salt is a critical factor and can be influenced by the nature of the heterocyclic ring.
Experimental Protocol: Diazotization and Iodination of an Aromatic Amine (General Procedure)
The following is a general protocol for a Sandmeyer-type reaction that can be adapted for this compound.[11]
-
Materials: this compound, sodium nitrite, hydrochloric acid, potassium iodide.
-
Procedure:
-
Diazotization: Suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice bath.[11] Add a solution of sodium nitrite (1.1 eq) in cold water dropwise, maintaining the temperature below 5 °C.[11] Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.[11]
-
Iodination: In a separate flask, dissolve potassium iodide (3.0 eq) in water. Slowly add the cold diazonium salt solution to the KI solution at 0-5 °C.[11] Allow the mixture to warm to room temperature and stir for 2-4 hours.[11]
-
Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
-
Expected Product: 4-Iodoisothiazole
The product of this reaction would be 4-iodoisothiazole. Its characterization would involve:
-
¹H and ¹³C NMR: The disappearance of the signals corresponding to the amino group and the appearance of signals for the isothiazole ring protons and carbons in a pattern consistent with a 4-iodo substituent.
-
MS: A molecular ion peak corresponding to the mass of 4-iodoisothiazole, along with a characteristic isotopic pattern for iodine.
Synthesis of Fused Heterocyclic Systems: Building Complexity
The 4-amino group of Isothiazol-4-amine can also be utilized as a nucleophile in cyclization reactions to construct fused heterocyclic systems, such as pyrazolo[3,4-d]isothiazoles. These fused ring systems are of great interest in medicinal chemistry due to their potential for enhanced biological activity.[12][13]
Comparative Analysis:
The synthesis of fused thiazoles is a broad and active area of research.[14] By comparing the cyclization reactions of 4-aminoisothiazoles with those of other amino-substituted heterocycles, researchers can gain insights into the factors that govern regioselectivity and reaction efficiency.
Conceptual Reaction Scheme: Synthesis of a Pyrazolo[3,4-d]isothiazole Derivative
A potential synthetic route to a pyrazolo[3,4-d]isothiazole derivative could involve the reaction of a suitably functionalized 4-aminoisothiazole with a hydrazine derivative. For example, a 4-amino-5-cyanoisothiazole could potentially react with hydrazine to form a 3-aminopyrazolo[3,4-d]isothiazole.
Data Summary and Comparison
The following tables summarize the expected reaction products of this compound in comparison to 2-aminothiazole, along with anticipated spectroscopic data.
Table 1: Comparison of N-Acylation Products
| Starting Material | Product | Expected ¹H NMR (δ ppm, Acetyl-CH₃) | Expected ¹³C NMR (δ ppm, C=O) | Expected IR (cm⁻¹, C=O) |
| Isothiazol-4-amine | N-(Isothiazol-4-yl)acetamide | ~2.2 | ~169 | 1670-1700 |
| 2-Aminothiazole | N-(Thiazol-2-yl)acetamide | ~2.3 | ~168 | 1680-1710 |
Table 2: Comparison of Schiff Base Formation with Benzaldehyde
| Starting Material | Product | Expected ¹H NMR (δ ppm, -N=CH-) | Expected ¹³C NMR (δ ppm, -N=CH-) | Expected IR (cm⁻¹, C=N) |
| Isothiazol-4-amine | N-Benzylidene-isothiazol-4-amine | 8.0 - 9.0 | 150 - 165 | 1600-1650 |
| 2-Aminothiazole | N-Benzylidene-thiazol-2-amine | 8.2 - 9.2 | 155 - 170 | 1610-1660 |
Table 3: Comparison of Diazotization/Sandmeyer Reaction Products (Iodination)
| Starting Material | Product | Expected Molecular Formula | Key Features in MS |
| Isothiazol-4-amine | 4-Iodoisothiazole | C₃H₂INS | Presence of Iodine Isotope Pattern |
| 2-Aminothiazole | 2-Iodothiazole | C₃H₂INS | Presence of Iodine Isotope Pattern |
Conclusion and Future Outlook
This compound is a highly valuable starting material for the synthesis of a wide range of functionalized isothiazole derivatives. Through reactions such as N-acylation, Schiff base formation, and diazotization, the 4-amino group provides a versatile handle for introducing molecular diversity. The comparative analysis with 2-aminothiazole highlights the subtle yet important influence of the amino group's position on the reactivity and properties of the resulting products.
The experimental protocols and expected characterization data presented in this guide serve as a robust starting point for researchers in the field of medicinal chemistry. Further exploration of the reaction scope of this compound and the biological evaluation of its derivatives will undoubtedly lead to the discovery of novel therapeutic agents. The continued investigation into the synthesis of fused heterocyclic systems based on the 4-aminoisothiazole scaffold holds particular promise for the development of next-generation drugs.
References
- 1. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sjpas.com [sjpas.com]
- 6. sjpas.com [sjpas.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized Isothiazol-4-amine Hydrochloride
Introduction: The Critical Role of Purity in Drug Development
Isothiazol-4-amine hydrochloride (CAS No. 64527-29-3) is a heterocyclic amine that serves as a valuable building block in medicinal chemistry.[1][2] The isothiazole ring is a key pharmacophore incorporated into various biologically active compounds, including pharmaceutical drugs like ziprasidone.[3][4] As with any active pharmaceutical ingredient (API) precursor or intermediate, establishing its purity with a high degree of confidence is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy.
Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have unintended pharmacological or toxicological effects.[5][6] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[7][8] Specifically, ICH Q3A(R2) provides a framework for controlling impurities in new drug substances, setting thresholds for reporting, identification, and qualification.[9]
This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, offering a practical, field-proven perspective for researchers, scientists, and drug development professionals.
Understanding Potential Impurities in the Synthesis of this compound
The purity assessment strategy begins with a theoretical understanding of what impurities might be present. The synthesis of isothiazoles can involve various routes, such as the oxidative cyclization of unsaturated thiocarboxamides or the transannulation of 1,2,3-thiadiazoles.[3][10] Consequently, potential impurities may include:
-
Organic Impurities: Unreacted starting materials, intermediates, isomers, and by-products from side reactions.
-
Inorganic Impurities: Reagents, ligands, and catalysts used during the synthesis.[8]
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[7]
A multi-faceted analytical approach is therefore essential to detect and quantify this diverse range of potential contaminants.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to analyze the same sample. Here, we compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile and thermally labile organic compounds.[11] Its high resolution and sensitivity make it ideal for separating the main compound from closely related structural analogues and other process-related impurities.[12][13]
Causality of Method Design: For a polar, ionizable compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice.[14] The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Using a buffered, acidic mobile phase is critical; it ensures the amine group is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate quantification. A UV detector is suitable as the isothiazole ring system contains a chromophore that absorbs UV light.[15][16]
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of Isothiazol-4-amine HCl.
Detailed Protocol: HPLC-UV Purity Method
-
Instrumentation & Conditions:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (30:70 v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10.0 mL of diluent to achieve a concentration of 1.0 mg/mL.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making five replicate injections of the Sample Solution. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.[17]
-
Inject the Sample Solution once.
-
Run the chromatogram for a sufficient time (e.g., 20 minutes) to ensure all late-eluting impurities are detected.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank (diluent injection) and any peaks below the reporting threshold (e.g., 0.05% as per ICH Q3A guidelines).[7]
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the preferred method for analyzing residual solvents.[6][11][18]
Causality of Method Design: Direct injection of the this compound salt is not feasible as it is non-volatile. Therefore, a headspace sampling technique is employed. The sample is heated in a sealed vial, and the volatile solvents partition into the gas phase (headspace), which is then injected into the GC. This prevents contamination of the GC system with the non-volatile salt. The mass spectrometer provides definitive identification of the solvents based on their unique mass spectra.[19][20]
Experimental Workflow for GC-MS Residual Solvent Analysis
Caption: Workflow for GC-MS analysis of residual solvents.
Detailed Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation & Conditions:
-
System: Gas chromatograph with a headspace autosampler and a Mass Spectrometric (MS) detector.[21]
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector: Split mode (e.g., 10:1), 250 °C.
-
MS Detector: Scan mode (e.g., m/z 35-350), electron ionization (EI) at 70 eV.
-
Headspace: Vial equilibration at 80 °C for 15 min.
-
-
Solution Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing known amounts of common synthesis solvents (e.g., acetone, ethanol, dichloromethane, toluene) in DMSO. Prepare a working standard by diluting the stock.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO and immediately seal the vial.
-
-
Analysis Procedure:
-
Run a blank (DMSO) to ensure no system contamination.
-
Analyze the standard solution to establish retention times and response factors.
-
Analyze the sample preparation.
-
-
Data Interpretation:
-
Identify any peaks in the sample chromatogram by comparing their retention times and mass spectra to the standard and the MS library (e.g., NIST).
-
Quantify any identified solvents using the external standard method, comparing the peak area in the sample to the peak area in the standard.
-
Compare the results against ICH Q3C limits for residual solvents.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Estimation
¹H NMR spectroscopy is an exceptionally powerful tool for structural elucidation.[11] For purity assessment, it provides a holistic view of all proton-containing species in the sample. Its key advantage is that the signal response is directly proportional to the number of nuclei, allowing for quantification without the need for specific reference standards for each impurity (qNMR).
Causality of Method Design: ¹H NMR can definitively confirm the structure of Isothiazol-4-amine and the presence of the hydrochloride salt. The protonation of the amine and the ring nitrogen will cause a downfield shift of adjacent protons compared to the free base.[22][23] By adding a certified internal standard of known concentration, a quantitative NMR (qNMR) experiment can be performed to determine the absolute purity (assay) of the target compound.
Experimental Workflow for Quantitative ¹H NMR (qNMR)
Caption: Workflow for quantitative ¹H NMR (qNMR) purity analysis.
Detailed Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation & Conditions:
-
System: NMR Spectrometer (≥400 MHz).
-
Solvent: DMSO-d₆ (or D₂O).
-
Internal Standard: A certified standard with non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters: Use quantitative parameters, including a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for good signal-to-noise.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Analysis Procedure:
-
Acquire the ¹H NMR spectrum using pre-determined quantitative parameters.
-
Process the spectrum (phasing, baseline correction).
-
-
Data Interpretation:
-
Identify and integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculate the purity (w/w %) using the following formula:
Purity (w/w %) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 136.60 g/mol )[1]
-
m = mass
-
Pstd = Purity of the internal standard
-
-
Elemental Analysis (EA): Confirming Empirical Formula and Salt Stoichiometry
Elemental Analysis provides the weight percentage of specific elements (typically C, H, N, S) in a sample. For this compound, it is a powerful, direct method to confirm the empirical formula (C₃H₅ClN₂S) and verify the 1:1 stoichiometry of the amine to the hydrochloride salt.
Causality of Method Design: This technique involves the complete combustion of the sample under controlled conditions. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. A separate analysis is performed for chlorine. The measured percentages are then compared to the theoretical values calculated from the molecular formula. A significant deviation can indicate the presence of impurities or an incorrect salt form.[22][24]
Detailed Protocol: Elemental Analysis
-
Instrumentation:
-
System: CHNS elemental analyzer. A separate analysis via titration or ion chromatography may be needed for chlorine.
-
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual water or solvents, which would alter the H and C percentages.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Analysis Procedure:
-
Analyze the sample according to the instrument's standard operating procedure.
-
Perform the analysis in triplicate for statistical validity.
-
-
Data Interpretation:
-
Compare the experimental weight percentages of C, H, N, S, and Cl to the theoretical values.
-
Theoretical Values for C₃H₅ClN₂S (MW: 136.60):
-
C: (3 * 12.01) / 136.60 = 26.38%
-
H: (5 * 1.01) / 136.60 = 3.70%
-
Cl: 35.45 / 136.60 = 25.95%
-
N: (2 * 14.01) / 136.60 = 20.51%
-
S: 32.07 / 136.60 = 23.48%
-
-
Acceptance Criteria: The experimental values should typically be within ±0.4% of the theoretical values.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Information Provided | Sensitivity | Strengths | Limitations |
| HPLC-UV | Quantification of non-volatile organic impurities and assay.[12] | Relative purity, impurity profile, assay vs. standard. | High (typically to 0.01-0.05%).[12] | Robust, precise, high resolution, widely available.[25][26] | Requires reference standards for identified impurities, blind to non-UV active compounds, not suitable for volatiles. |
| GC-MS | Identification & quantification of volatile/semi-volatile impurities (residual solvents).[6] | Identity and quantity of volatile compounds. | Very High (ppm to ppb levels).[20] | High specificity from MS data, excellent for solvent analysis.[19] | Not suitable for non-volatile or thermally labile compounds like the API salt itself. |
| ¹H NMR (qNMR) | Structural confirmation and absolute purity (assay) determination.[11] | Unambiguous structure confirmation, quantitative assay without a specific API standard. | Moderate | Provides structural information on unknown impurities, universal detector for ¹H, highly accurate for assay. | Lower sensitivity for trace impurities compared to HPLC, complex mixtures can have overlapping signals.[27] |
| Elemental Analysis | Confirmation of empirical formula and salt stoichiometry. | Elemental composition (%C, H, N, S, Cl). | Low | Direct confirmation of bulk composition, simple and fast. | Provides no information on individual impurities, requires high sample purity for accurate results.[24] |
Conclusion and Recommended Strategy
A comprehensive purity assessment of synthesized this compound requires a multi-pronged, orthogonal approach.
-
Primary Purity & Impurity Profile: RP-HPLC should be the primary method for routine purity testing. Its high resolution and precision are ideal for quantifying process-related organic impurities and establishing the purity value for batch release.[14]
-
Volatiles Control: Headspace GC-MS is mandatory for identifying and quantifying residual solvents to ensure they meet ICH safety limits.
-
Definitive Structural Confirmation & Assay: ¹H NMR is invaluable for initial characterization to unequivocally confirm the structure and the presence of the hydrochloride salt. When used in its quantitative (qNMR) mode, it provides an orthogonal, highly accurate assay value that can validate the HPLC assay.
-
Fundamental Compositional Verification: Elemental Analysis serves as a final, fundamental check to confirm the correct empirical formula and salt stoichiometry, ensuring the bulk material is what it is intended to be.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and safety required for its progression in the pharmaceutical development pipeline.
References
- 1. chemscene.com [chemscene.com]
- 2. aablocks.com [aablocks.com]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 4. Isothiazole - Wikipedia [en.wikipedia.org]
- 5. jpionline.org [jpionline.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. tasianinch.com [tasianinch.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Isothiazole synthesis [organic-chemistry.org]
- 11. jocpr.com [jocpr.com]
- 12. biomedres.us [biomedres.us]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. rroij.com [rroij.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iiste.org [iiste.org]
- 22. reddit.com [reddit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. reddit.com [reddit.com]
- 25. soeagra.com [soeagra.com]
- 26. omicsonline.org [omicsonline.org]
- 27. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Comparative Guide to the Spectroscopic Confirmation of Isothiazol-4-amine Hydrochloride Derivatives
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural confirmation of Isothiazol-4-amine hydrochloride derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The isothiazole scaffold is a cornerstone in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities.[1][2][3][4] Therefore, rigorous and unequivocal structural elucidation is not merely a procedural step but a fundamental requirement for advancing research and ensuring the integrity of subsequent studies.
The confirmation of any newly synthesized compound, particularly those with pharmaceutical potential, relies on a synergistic application of multiple analytical techniques. No single method provides a complete picture; instead, each spectroscopic technique offers a unique piece of the structural puzzle. By combining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, we can construct an irrefutable profile of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment, connectivity, and spatial relationships of atoms. For complex heterocyclic systems like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete assignment.[5][6]
¹H NMR: Mapping the Proton Environment
Proton NMR reveals the number of distinct proton types and their immediate electronic surroundings. In a typical this compound derivative, the spectrum can be divided into key regions:
-
Isothiazole Ring Protons: The protons directly attached to the isothiazole ring (H-3 and H-5) are deshielded and typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). Their exact chemical shift is influenced by the electronic nature of substituents on the ring.[7]
-
Amine Protons (-NH₃⁺): Due to the formation of the hydrochloride salt, the amine group is protonated. These protons often appear as a broad singlet, significantly downfield, due to nitrogen's electronegativity and hydrogen bonding with the solvent or counter-ion.
-
Substituent Protons: Protons on any alkyl or aryl side chains will appear in their characteristic regions.
¹³C NMR: Defining the Carbon Skeleton
Carbon NMR complements the ¹H NMR data by identifying all unique carbon environments within the molecule. Key signals include:
-
Isothiazole Ring Carbons: The carbons of the heterocyclic ring are typically found in the downfield region (δ 110-160 ppm).[8][9]
-
Substituent Carbons: Carbons from other functional groups or side chains will appear at their expected chemical shifts.
The combination of ¹H and ¹³C data, further clarified by 2D NMR techniques like HSQC (which correlates protons to their directly attached carbons) and HMBC (which shows longer-range proton-carbon correlations), allows for the definitive assembly of the molecular structure.
Table 1: Typical NMR Spectroscopic Data for Isothiazol-4-amine Core
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| C3 | - | ~150 - 155 | Chemical shift is sensitive to substitution. |
| H3 | ~8.5 - 8.8 | - | Appears as a singlet or doublet depending on coupling to H5 (if present).[7] |
| C4 | - | ~115 - 125 | Carbon bearing the amino group. |
| C5 | - | ~145 - 150 | Can be significantly affected by substituents at this position. |
| H5 | ~7.2 - 7.5 | - | Chemical shift and multiplicity depend on the presence and nature of substituents.[7] |
| -NH₃⁺ | Broad, downfield (> 8 ppm) | - | Signal may exchange with D₂O. Its broadness is characteristic of a quaternary ammonium salt. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize many hydrochloride salts and allows for the observation of exchangeable N-H protons.[10]
-
Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400-600 MHz spectrometer, 16-32 scans).
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio.
-
2D NMR (if required): If the structure is novel or assignments are ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.
Caption: Comprehensive NMR workflow for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides crucial evidence for the presence of the amine salt and the integrity of the heterocyclic ring.
The most telling feature is the absorption related to the ammonium ion (-NH₃⁺). Unlike a primary amine (-NH₂) which shows sharp stretches around 3300-3500 cm⁻¹, the ammonium salt exhibits a very broad and strong absorption band in the 2500-3200 cm⁻¹ region.[11][12] This broadening is due to extensive hydrogen bonding and the N-H stretching vibrations. Additionally, characteristic bending vibrations for the -NH₃⁺ group appear in the 1500-1600 cm⁻¹ range.[12]
Table 2: Key FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Ammonium (-NH₃⁺) | N-H Stretch | 2500 - 3200 | Very broad, strong |
| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium to strong, often sharp |
| Aromatic Ring (Isothiazole) | C=C, C=N Stretch | 1450 - 1650 | Multiple bands, medium to sharp |
| Aromatic Ring (Isothiazole) | C-H Stretch | 3000 - 3100 | Weak to medium, sharp |
| Heterocyclic Core | C-S Stretch | 600 - 800 | Weak to medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Caption: Key vibrational modes for an R-NH₃⁺ group.
High-Resolution Mass Spectrometry (HRMS): Confirming the Formula
Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar and salt compounds.
The analysis will confirm the mass of the protonated free base, [C₃H₄N₂S+H]⁺, providing an exact mass that can be matched to the theoretical value with high precision (typically < 5 ppm error). This allows for the unambiguous determination of the molecular formula.[13] Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, yielding a fragmentation pattern that serves as a structural fingerprint and helps confirm the connectivity of the isothiazole core.[14]
Table 3: Expected HRMS Data for Isothiazol-4-amine
| Ion Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Example) |
| [M+H]⁺ (Protonated Free Base) | C₃H₅N₂S⁺ | 101.01734 | 101.0175 |
| [M+Na]⁺ (Sodium Adduct of Free Base) | C₃H₄N₂SNa⁺ | 123.00029 | 123.0001 |
Note: The observed mass is of the cationic portion. The hydrochloride counter-ion is not typically observed in positive ion mode ESI-MS.
Experimental Protocol: LC-ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via a Liquid Chromatography (LC) system to ensure purity before analysis.
-
Ionization: Utilize positive ion mode Electrospray Ionization (ESI+).
-
Mass Analysis: Acquire data in full scan mode using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Processing: Determine the exact mass of the observed molecular ion and use software to calculate the most probable elemental composition, confirming it matches the target structure.
Caption: High-Resolution Mass Spectrometry workflow.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The isothiazole ring contains a conjugated system, and its UV-Vis spectrum will display characteristic absorption bands corresponding to π → π* and n → π* transitions.[15] While less structurally definitive than NMR or MS, it is an excellent method for confirming the presence of the aromatic chromophore and for quantitative analysis. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern on the ring and the solvent used.[16][17]
Table 4: Typical UV-Vis Absorption Data for Thiazole Derivatives
| Transition Type | Typical λ_max Range (nm) | Notes |
| π → π | 250 - 300 | An intense absorption band characteristic of the aromatic π-system. |
| n → π | > 300 | A weaker absorption band, often observed as a shoulder. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, water) in which the compound is soluble.
-
Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
A Synergistic and Self-Validating Approach
Caption: The synergistic workflow for absolute structural confirmation.
By meticulously applying these comparative spectroscopic methods, researchers can confidently validate the structure of this compound derivatives, paving the way for further exploration of their chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Assessing the stability of Isothiazol-4-amine hydrochloride under different conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is a fundamental pillar upon which the success of a research endeavor or the efficacy and safety of a therapeutic agent rests. This guide provides an in-depth technical assessment of the stability of Isothiazol-4-amine hydrochloride, a key heterocyclic building block. In the absence of extensive published stability data for this specific molecule, we will leverage established principles of heterocyclic chemistry and forced degradation studies to provide a robust predictive analysis. Furthermore, we will compare its expected stability profile with its structural isomer, Thiazol-4-amine hydrochloride, offering a framework for informed compound selection and handling.
The Significance of Stability in a Research and Development Context
The stability of a chemical compound dictates its shelf-life, informs storage conditions, and can significantly impact the reproducibility of experimental results. In the context of drug development, degradation products can lead to loss of potency, altered bioavailability, and potential toxicity. Therefore, a comprehensive understanding of a molecule's degradation pathways under various stress conditions is paramount. Forced degradation studies, as mandated by guidelines from the International Council for Harmonisation (ICH), are designed to intentionally degrade a compound to elucidate its intrinsic stability and identify potential degradation products[1][2][3]. These studies are crucial for the development of stability-indicating analytical methods, which are essential for quality control throughout the lifecycle of a drug product.
Predicted Stability Profiles: Isothiazole vs. Thiazole Scaffolds
The core of this guide is a predictive comparison of the stability of this compound and its isomer, Thiazol-4-amine hydrochloride. This comparison is rooted in the fundamental chemical properties of the isothiazole and thiazole ring systems.
This compound contains a 1,2-thiazole ring, characterized by a nitrogen-sulfur bond. This bond can be a point of susceptibility under certain conditions. The electron-withdrawing nature of the isothiazole ring can influence the reactivity of the exocyclic amine group.
Thiazol-4-amine hydrochloride , on the other hand, features a 1,3-thiazole ring. The arrangement of the heteroatoms in the thiazole ring generally imparts a higher degree of aromaticity and stability compared to the isothiazole ring.
The following sections will delve into the expected behavior of these two compounds under standard forced degradation conditions.
Experimental Design for a Comparative Forced Degradation Study
To empirically assess the stability of this compound and compare it to Thiazol-4-amine hydrochloride, a forced degradation study would be designed as follows. The goal is to induce a target degradation of 5-20%, which is sufficient to identify degradation products without leading to overly complex degradation pathways[4].
Predicted Comparative Stability Data
The following table presents a hypothetical but scientifically plausible outcome of the comparative forced degradation study.
| Stress Condition | This compound (% Degradation) | Thiazol-4-amine hydrochloride (% Degradation) | Predicted Major Degradation Pathway |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 8% | 5% | Minor degradation for both, potentially some ring protonation affecting the amine. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | 15% | 10% | Isothiazole ring opening is more likely due to the weaker N-S bond. Thiazole is expected to be more resistant. |
| Oxidative (3% H₂O₂, RT, 24h) | 20% | 12% | Oxidation of the sulfur atom in the isothiazole ring is a probable primary degradation pathway. The thiazole sulfur is generally less susceptible to oxidation. |
| Thermal (80°C, 7 days) | <5% | <5% | Both compounds are expected to be relatively stable in the solid state at this temperature. |
| Photolytic (ICH Q1B) | 10% | 15% | Thiazole rings can undergo photo-oxygenation via a [4+2] cycloaddition, which may lead to higher degradation for the thiazole analog[5]. |
Detailed Experimental Protocol: Stability-Indicating HPLC Method
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound and Thiazol-4-amine hydrochloride.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 15 50 50 20 50 50 22 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Interpretation of Predicted Degradation Pathways
The anticipated degradation pathways are based on the known chemical reactivity of the isothiazole and thiazole ring systems.
The greater susceptibility of this compound to oxidative and basic conditions is attributed to the inherent properties of the isothiazole ring. The N-S bond is a potential site for nucleophilic attack, leading to ring cleavage under basic conditions. The sulfur atom in the isothiazole ring is also more prone to oxidation compared to its counterpart in the more stable thiazole ring.
Conversely, the thiazole ring in Thiazol-4-amine hydrochloride is predicted to be more susceptible to photolytic degradation. This is due to the potential for a [4+2] cycloaddition reaction with singlet oxygen, a known degradation pathway for some thiazole-containing compounds[5].
Senior Application Scientist Insights: Practical Recommendations
-
Storage: Based on the predicted stability, both compounds should be stored in well-sealed containers, protected from light, and in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Handling in Solution: When preparing solutions, especially for biological assays, it is advisable to use freshly prepared solutions. If stock solutions are to be stored, they should be kept at low temperatures and protected from light. Given the potential for hydrolytic degradation, especially under basic conditions, buffering solutions to a slightly acidic pH (around 5-6) may enhance stability.
-
Formulation Considerations: For applications requiring formulation, the choice between the isothiazole and thiazole analog may depend on the anticipated environmental stresses. If oxidative stability is a primary concern, the thiazole derivative may be preferable. If photostability is critical, the isothiazole analog might offer an advantage.
Conclusion
This guide provides a comprehensive, albeit predictive, assessment of the stability of this compound in comparison to its structural isomer, Thiazol-4-amine hydrochloride. While Thiazol-4-amine hydrochloride is anticipated to exhibit greater overall stability, particularly under oxidative and basic conditions, it may be more susceptible to photolytic degradation. The choice of compound for a specific application should be guided by an understanding of these potential liabilities. The experimental framework and protocols detailed herein offer a clear path for researchers to conduct their own stability assessments, ensuring the integrity and reproducibility of their scientific work.
References
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Isothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isothiazole Scaffold in Modern Drug Discovery
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile building block for novel therapeutic agents.[1] Derivatives stemming from the Isothiazol-4-amine hydrochloride (CAS No: 64527-29-3) core have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, kinase inhibitory, and cytotoxic effects.[2][3][4][5]
However, the journey from a promising synthesized compound to a viable drug candidate is paved with rigorous validation. The objective of this guide is to provide an in-depth, experience-driven framework for validating in vitro assays for these novel isothiazole derivatives. We will move beyond simply listing protocol steps to explain the causality behind experimental choices, ensuring that every assay is a self-validating system. This guide is designed to instill confidence in your data, satisfying the stringent requirements of preclinical drug discovery.[6][7]
Pillar 1: The Philosophy of Assay Validation
Before delving into specific protocols, we must establish the core principles of assay validation. Validation is the formal process of proving that an analytical method is suitable for its intended purpose.[8] For early-stage drug discovery, this means generating reliable, reproducible data to make critical " go/no-go " decisions.[9] According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), key validation characteristics include accuracy, precision, specificity, linearity, and range.[10][11]
An assay that is "fit-for-purpose" in a preclinical setting must be robust enough to consistently rank compound potency and identify true hits from a screening library.[12] Failure to properly validate an assay can lead to wasted resources, chasing false positives, or, worse, discarding a potentially valuable lead compound due to unreliable data.[6]
dot
Caption: General workflow for in vitro assay validation.
Comparative Guide: Key Assays for Isothiazole Derivatives
We will now explore two common and critical assay types for characterizing novel isothiazole compounds: cytotoxicity and kinase inhibition. For each, we provide a detailed protocol, validation parameters, and a comparative analysis framework.
Cytotoxicity Assays: Gauging Cellular Viability
Evaluating the cytotoxic potential of new chemical entities is a crucial first step in drug discovery, particularly for oncology-focused programs.[13][14] These assays determine the concentration at which a compound inhibits cellular growth or induces cell death.
Methodology Comparison: MTT vs. SRB Assays
Two of the most common colorimetric cytotoxicity assays are the MTT and the Sulforhodamine B (SRB) assays. The choice between them depends on the compound's mechanism of action.
| Feature | MTT Assay | SRB Assay | Rationale for Isothiazole Derivatives |
| Principle | Measures metabolic activity via mitochondrial reductase conversion of MTT to formazan.[15] | Measures total cellular protein content by staining with sulforhodamine B dye.[13] | Start with MTT as it's a good general indicator of cell health. If compounds are suspected to interfere with mitochondrial function, SRB provides an orthogonal method to confirm cytotoxicity. |
| Advantages | Widely used, reflects metabolic viability.[16] | Less prone to interference from reducing compounds, stable endpoint.[13] | Using both can help de-risk potential assay artifacts early in the discovery process.[17] |
| Limitations | Can be affected by compounds that alter mitochondrial respiration.[14] | Fixation step required, may not capture early metabolic shutdown.[13] | A compound might inhibit metabolism (low MTT signal) without immediately killing the cell (normal SRB signal). |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a novel isothiazole derivative (referred to as "Iso-Cpd-X") against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
Isothiazole Derivative (Iso-Cpd-X) stock solution (e.g., 10 mM in DMSO)
-
Doxorubicin (Positive Control)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Reagent Grade)
-
Phosphate Buffered Saline (PBS)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Causality: A 24-hour attachment period ensures cells are in a logarithmic growth phase and uniformly distributed, reducing well-to-well variability.
-
-
Compound Preparation: Prepare serial dilutions of Iso-Cpd-X and Doxorubicin in culture media. A typical concentration range for a primary screen is 0.1 to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used (e.g., 0.5%).
-
Cell Treatment: Carefully remove the old media and add 100 µL of the media containing the compound dilutions to the respective wells. Return the plate to the incubator for 48 hours.
-
Causality: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation. This may be adjusted based on the cell line's doubling time.
-
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well. Incubate for another 4 hours.
-
Causality: Only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The 4-hour incubation allows for sufficient formazan formation for a robust signal.
-
-
Formazan Solubilization: Carefully aspirate the media/MTT mixture without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
dot
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Validation & Data Comparison
To validate the assay, key performance characteristics must be assessed.[18][19]
| Validation Parameter | Acceptance Criterion (ICH Q2) | How to Measure |
| Precision | Repeatability (Intra-assay): RSD ≤ 15%Intermediate (Inter-assay): RSD ≤ 20% | Run the same control plate multiple times on the same day (repeatability) and on different days (intermediate).[18] |
| Accuracy | 80-120% of the nominal value | Spike a known concentration of a reference compound into the matrix and measure its recovery.[18] |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | Generate a dose-response curve with at least 5 concentrations. The range is the interval where the assay is precise and accurate.[8][20] |
| Assay Quality (Z'-factor) | Z' > 0.5 | A statistical measure of assay robustness, calculated from positive and negative controls on a screening plate. `Z' = 1 - (3*(SD_pos + SD_neg)) / |
Hypothetical Data Comparison:
| Compound | IC50 vs. MCF-7 (µM) | Selectivity Index (SI)¹ | Assay Z'-factor |
| Iso-Cpd-X | 8.4 ± 0.7 | 11.9 | 0.78 |
| Doxorubicin (Control) | 1.2 ± 0.2 | 5.6 | 0.81 |
| Alternative: Thiazole-Cpd-Y | 15.2 ± 1.8 | 4.5 | 0.75 |
¹Selectivity Index (SI) = IC50 in normal cells (e.g., HEK293) / IC50 in cancer cells (MCF-7). A higher SI is desirable.[16]
Kinase Inhibition Assays: Targeting Signaling Pathways
Isothiazole and thiazole scaffolds are prominent in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[1][21] Validating a kinase inhibition assay is critical to confirm on-target activity and determine potency.
Biological Principle: Targeting Cyclin G-associated Kinase (GAK)
GAK is a serine/threonine kinase involved in cellular processes that are co-opted by viruses for replication, making it an attractive host-targeting antiviral target.[4] Isothiazolo[4,3-b]pyridines have been identified as potent GAK inhibitors.[4] An in vitro assay can quantify how effectively a novel isothiazole derivative prevents GAK from phosphorylating its substrate.
dot
Caption: Simplified GAK kinase activity and point of inhibition.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay commonly used for screening kinase inhibitors. It measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound.[4]
Materials:
-
GAK Kinase (recombinant)
-
Eu-anti-GST Antibody
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
384-well low-volume plates
-
Iso-Cpd-Z (test compound)
-
Staurosporine (broad-spectrum kinase inhibitor control)
Step-by-Step Procedure:
-
Compound Plating: Dispense serial dilutions of Iso-Cpd-Z into the 384-well plate.
-
Kinase/Antibody Addition: Prepare a mixture of GAK kinase and the Eu-labeled antibody in kinase buffer and add it to all wells.
-
Tracer Addition: Add the Alexa Fluor-labeled tracer to all wells. The tracer is a compound that binds to the ATP pocket.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Causality: This allows the binding reaction to reach equilibrium.
-
-
FRET Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the europium donor wavelength (~620 nm) and the Alexa Fluor acceptor wavelength (~665 nm).
-
Data Analysis: Calculate the emission ratio (665/620). A high ratio indicates the tracer is bound to the kinase (FRET occurs). A low ratio indicates the tracer has been displaced by the inhibitor (no FRET). Plot the emission ratio against compound concentration to determine the IC50.
Validation & Data Comparison
Validation for a binding assay follows similar principles to the cytotoxicity assay, focusing on precision, accuracy, and robustness to ensure reliable IC50 determination.
Hypothetical Data Comparison for GAK Inhibition:
| Compound | GAK Kinase IC50 (nM) | Selectivity vs. Pim1 Kinase¹ | Assay Z'-factor |
| Iso-Cpd-Z | 24 ± 3 | >200-fold | 0.85 |
| Staurosporine (Control) | 5 ± 1 | ~1-fold (Non-selective) | 0.88 |
| Alternative: Thiazole-Cpd-W | 150 ± 15 | 50-fold | 0.82 |
¹Selectivity is determined by running the compound in a counterscreen against another kinase (e.g., Pim1). High selectivity is crucial for minimizing off-target effects.[22]
Conclusion: From Validated Assays to Confident Decisions
The successful progression of novel compounds derived from this compound hinges on the quality of the in vitro data generated. By adopting a validation-centric mindset, researchers can ensure their screening and characterization assays are precise, accurate, and robust. This guide provides a framework for not only performing these critical assays but understanding the scientific rationale behind each step. Employing orthogonal assay methodologies, adhering to strict validation criteria, and meticulously documenting results will build a foundation of trustworthy data, enabling confident, data-driven decisions in the complex landscape of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 5. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nibib.nih.gov [nibib.nih.gov]
- 7. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 8. wjarr.com [wjarr.com]
- 9. dispendix.com [dispendix.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. fda.gov [fda.gov]
- 12. marinbio.com [marinbio.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 18. Accuracy, Precision & Linearity – Pharma Validation [pharmavalidation.in]
- 19. resources.eirgenix.com [resources.eirgenix.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Isothiazol-4-amine hydrochloride in specific synthetic transformations
Introduction: The Isothiazole Scaffold in Modern Chemistry
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of medicinal and materials chemistry.[1][2][3] Its unique electronic properties and structural rigidity have led to its incorporation into a wide array of biologically active compounds, including antiviral, anti-inflammatory, anticancer, and antifungal agents.[2][4][5][6] Isothiazol-4-amine hydrochloride[7][8] represents a key, yet underexplored, building block for accessing novel chemical space. The primary amino group at the C4 position serves as a versatile synthetic handle for derivatization, enabling its use in a variety of critical synthetic transformations.
This guide provides an in-depth performance benchmark of this compound in one of the most pivotal reactions in modern drug discovery: the Palladium-catalyzed Buchwald-Hartwig amination. We will objectively compare its projected performance against other commonly used aromatic amines, provide detailed experimental protocols, and discuss the underlying chemical principles that govern its reactivity.
Performance Benchmark: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9][10] The reaction's efficiency is highly dependent on the nucleophilicity of the amine and the electronic and steric properties of both coupling partners. Here, we benchmark the performance of Isothiazol-4-amine against other standard amines in a representative coupling with an aryl bromide.
The choice to evaluate Isothiazol-4-amine in this context is driven by its potential to introduce the valuable isothiazole moiety into complex molecular architectures. However, its performance is not straightforward to predict. The isothiazole ring is generally considered electron-deficient, which can decrease the nucleophilicity of the exocyclic amino group compared to simple anilines. Furthermore, the presence of the sulfur atom raises the possibility of catalyst inhibition through coordination to the palladium center.[11]
Comparative Data Analysis
The following table summarizes the expected performance of this compound in a Buchwald-Hartwig coupling with 4-bromotoluene, compared to benchmark amines. The data for the benchmark amines are representative of typical results found in the literature, while the data for Isothiazol-4-amine are projected based on its electronic properties and preliminary studies of similar heteroaromatic amines.
| Amine Substrate | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Isothiazol-4-amine HCl | Pd₂(dba)₃ / XPhos | K₂CO₃ | 110 | 12-24 | 65-80% | Requires in situ neutralization. Potential for lower reactivity due to electron-deficient ring. |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 4-8 | >95% | High nucleophilicity leads to rapid, high-yielding reactions. |
| 4-Aminopyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 110 | 10-18 | 80-90% | Electron-deficient ring slows reaction slightly compared to aniline. N-coordination can be a factor. |
| 2-Aminobenzothiazole | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 120 | 18-24 | 60-75% | Structurally related S-heterocycle; often requires slightly harsher conditions.[12] |
Causality and Experimental Rationale:
-
Reactivity of Isothiazol-4-amine: The electron-withdrawing nature of the isothiazole ring is expected to reduce the nucleophilicity of the 4-amino group. This necessitates slightly more forcing conditions (higher temperature, longer reaction time) compared to a highly nucleophilic amine like aniline.
-
Choice of Base: Isothiazol-4-amine is supplied as a hydrochloride salt and must be neutralized for the reaction to proceed. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is sufficient for this in situ deprotonation and to facilitate the catalytic cycle. Stronger bases like sodium tert-butoxide (NaOtBu), often used for less nucleophilic amines, could potentially lead to side reactions with the isothiazole ring.
-
Ligand Selection: A sterically hindered, electron-rich phosphine ligand such as XPhos is chosen to promote the crucial reductive elimination step and to stabilize the palladium catalyst, mitigating potential inhibition by the sulfur atom of the isothiazole ring.[9]
Below is a diagram illustrating the general catalytic cycle for this transformation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N-(p-tolyl)isothiazol-4-amine
This protocol provides a self-validating system for the coupling of this compound with 4-bromotoluene. All steps are designed for reproducibility and safety in a standard research laboratory setting.
Reagents and Equipment:
-
This compound (1.0 mmol, 136.6 mg)
-
4-Bromotoluene (1.1 mmol, 188.1 mg, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg, 2 mol%)
-
XPhos (0.08 mmol, 38.1 mg, 8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 mmol, 345.5 mg, 2.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (136.6 mg), Pd₂(dba)₃ (18.3 mg), XPhos (38.1 mg), and anhydrous potassium carbonate (345.5 mg).
-
Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of nitrogen, add anhydrous toluene (5 mL) followed by 4-bromotoluene (1.1 mmol, 128 µL).
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(p-tolyl)isothiazol-4-amine.
Alternative Transformations and Future Outlook
While the Buchwald-Hartwig amination is a key application, this compound is also a valuable precursor for other transformations.
-
Amide and Sulfonamide Synthesis: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, which are prevalent motifs in bioactive molecules.
-
Precursor for Suzuki-Miyaura Coupling: Although less direct, the amine can be converted to a halide (e.g., 4-iodoisothiazole) via a Sandmeyer-type reaction. This halo-isothiazole can then serve as an excellent substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a strategy well-documented for functionalizing heterocyclic cores.[13][14] This two-step sequence vastly expands the synthetic utility of the original amine building block.
The continued exploration of this compound and its derivatives in these and other modern synthetic methodologies will undoubtedly accelerate the discovery of novel chemical entities for drug development and materials science.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. books.rsc.org [books.rsc.org]
- 3. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chemscene.com [chemscene.com]
- 8. aablocks.com [aablocks.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Isothiazol-4-amine Hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling specialized reagents like Isothiazol-4-amine hydrochloride (CAS No. 64527-29-3) demands a rigorous and informed approach to disposal. This guide provides a detailed, step-by-step protocol grounded in regulatory standards and field-proven best practices to ensure this compound is managed safely from the moment it becomes waste to its final disposition.
Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the first step in managing its waste. While a complete, peer-reviewed toxicological profile for this compound is not extensively published, its classification as a hazardous material for shipping and the known properties of related isothiazole compounds necessitate a cautious approach.[1]
Based on data from analogous structures, such as Isothiazol-3-amine hydrochloride, the primary hazards are clear.[2] These compounds are typically harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] During thermal decomposition, they can release toxic and corrosive gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride.[2]
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Irritation/Corrosion | Causes skin irritation.[2] | Wear appropriate protective gloves and clothing.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear safety glasses or goggles.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust. Use only in a well-ventilated area.[2] |
| Incompatibilities | Strong oxidizing agents.[2] | Segregate from incompatible chemicals during storage and in waste streams. |
| Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides, Sulfur oxides.[2] | Avoid exposure to high heat. Ensure disposal via high-temperature incineration with scrubbers.[3] |
The Regulatory Imperative: Understanding RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from generation to final disposal.[6][7]
Your institution is classified as a hazardous waste generator, falling into one of three categories based on the quantity of waste produced: Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[6] Regardless of your generator status, the core principles of RCRA must be followed. A critical first step under RCRA is to perform a "hazardous waste determination" to officially classify the waste material.[8][9] Given the known hazards of this chemical class, this compound waste must be managed as hazardous.
Step-by-Step Disposal Protocol for this compound
This protocol ensures compliance with EPA regulations and promotes a safe laboratory environment.
Step 1: Waste Identification and Segregation
Proper disposal begins at the point of generation.
-
Identify: Any this compound, including expired raw material, contaminated labware (e.g., weigh boats, gloves), or solutions, must be treated as hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2] Commingling incompatible wastes can cause dangerous chemical reactions.[9] Keep aqueous and organic waste streams separate.
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and exposures.
-
Select an Appropriate Container: Use a chemically compatible container that can be securely sealed. For solid waste, a high-density polyethylene (HDPE) drum or pail is suitable. For liquid waste, use a designated solvent or aqueous waste container. Never use food-grade containers like milk jugs.[8]
-
Maintain Container Integrity: The container must be in good condition, free of cracks or leaks.
-
Keep Containers Closed: Except when adding waste, the container must be kept tightly closed.[8] This is a common point of failure in regulatory inspections and is crucial for preventing the release of vapors.
Step 3: Labeling
Clear and accurate labeling is a strict regulatory requirement.
-
Use a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (avoiding abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date on which waste was first added to the container (the "accumulation start date").
-
Step 4: Accumulation and Storage
Waste must be stored safely pending pickup by a licensed disposal company.
-
Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which is at or near the point of generation and under the control of the operator.[10]
-
Storage Conditions: Store the sealed and labeled waste container in a designated, well-ventilated area away from heat sources.[2] Ensure it is stored in secondary containment to capture any potential leaks.
Step 5: Final Disposal
Under RCRA, hazardous waste cannot be discarded in the regular trash or poured down the drain.[2][11]
-
Engage a Licensed Disposal Service: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed professional waste disposal company. This is the only acceptable method for the final disposition of this waste.[3][9]
-
Disposal Method: The standard and most effective disposal method for this type of compound is high-temperature incineration in a permitted hazardous waste incinerator.[3] This process destroys the organic molecule and "scrubs" the resulting gases to neutralize harmful byproducts like HCl and SOx.
-
Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately. The manifest is the legal document that tracks the waste from your facility to its final destination, completing the "cradle-to-grave" cycle.[10]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control & Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition.[2]
-
Protect Yourself: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles. For a large spill, respiratory protection may be necessary.[2]
-
Contain & Clean: For a small spill of solid material, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[2] Prevent the spill from entering drains or waterways.[2][11]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your EHS department.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. chemscene.com [chemscene.com]
- 2. aksci.com [aksci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. epa.gov [epa.gov]
- 11. chemos.de [chemos.de]
A Researcher's Guide to the Safe Handling of Isothiazol-4-amine hydrochloride
In the dynamic landscape of drug discovery and chemical research, a profound understanding of the reagents we handle is paramount to ensuring both experimental success and, more importantly, personal safety. This guide provides essential, immediate safety and logistical information for the handling of Isothiazol-4-amine hydrochloride (CAS No. 64527-29-3). Our goal is to empower researchers with the knowledge to work confidently and safely, reinforcing a culture of vigilance in the laboratory.
While the Safety Data Sheet (SDS) for this compound from some suppliers indicates no known hazards under GHS classification, it is a cornerstone of good laboratory practice to treat all chemical substances with a degree of caution, particularly when comprehensive toxicological data may be limited[1]. The isothiazole class of compounds, in general, is known for potential hazards including skin and eye irritation, and respiratory effects. Therefore, this guide is built on a principle of prudent practice, advocating for a robust personal protective equipment (PPE) strategy.
Core Safety Directives and Hazard Assessment
Before commencing any work with this compound, a thorough review of the most current Safety Data Sheet is mandatory.
Hazard Identification Summary:
| Hazard Classification | Description | Source |
| GHS Classification | No data available; listed as "No known hazard" in some supplier SDS. | [1] |
| General Isothiazole Class Hazards | Potential for skin irritation, serious eye damage, and respiratory irritation. | [2] |
Given the potential for uncharacterized hazards, a conservative approach to PPE is warranted. The following sections detail the minimum recommended PPE and best practices for handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following recommendations are based on standard laboratory safety protocols and the potential hazards associated with amine hydrochlorides and isothiazole derivatives.
Essential PPE for Handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet EU Standard EN166 or OSHA 29 CFR 1910.133 regulations are required at all times[2]. A face shield should be worn in situations where splashing is a significant risk.
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: A standard laboratory coat should be worn, fully fastened, to protect against incidental skin contact. For procedures with a higher risk of spills, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination and exposure.
Donning PPE Protocol:
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat/Apron: Put on your laboratory coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don your safety goggles. If required, add a face shield.
-
Gloves: The final step is to put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE Protocol (to be performed in a designated area):
-
Gloves: Remove gloves first, using a technique that avoids touching the outer surface with bare skin.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.
-
Eye and Face Protection: Remove your safety goggles or face shield.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency Procedures and Disposal
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].
Spill Management:
In the case of a small spill, and if it is safe to do so, absorb the material with an inert substance and place it in a suitable, sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal:
All waste containing this compound should be handled as chemical waste. Dispose of the material and its container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
